Thiochroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSWZMJOGOPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188762 | |
| Record name | Thiochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-17-4 | |
| Record name | Thiochromanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiochroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiochroman-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiochroman-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiochroman-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiochroman-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiochroman-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZW54A3MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thiochroman-4-one from Thiophenol and Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thiochroman-4-one, a valuable scaffold in medicinal chemistry, from the readily available starting materials thiophenol and acrylic acid. This document details the reaction mechanisms, provides structured quantitative data, and presents detailed experimental protocols for the key transformations involved.
Introduction
Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science due to their diverse biological activities. The synthesis of the this compound core is a fundamental process for the development of novel therapeutic agents and functional materials. A common and efficient strategy for constructing this bicyclic system involves a two-step sequence: the conjugate addition of a thiophenol to an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring. This guide will focus on this synthetic route, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Mechanisms
The synthesis of this compound from thiophenol and acrylic acid proceeds through two principal reaction steps:
-
Thio-Michael Addition: The formation of the intermediate, 3-(phenylthio)propanoic acid, via a conjugate addition reaction.
-
Intramolecular Friedel-Crafts Acylation: The cyclization of the intermediate to yield the final this compound product.
Thio-Michael Addition of Thiophenol to Acrylic Acid
The first step is a classic Michael addition, where the sulfur atom of thiophenol acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This reaction can be catalyzed by either a base or an acid.
In a base-catalyzed mechanism , a base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the acrylate, which is the Michael acceptor. Subsequent protonation of the resulting enolate intermediate yields 3-(phenylthio)propanoic acid.
Alternatively, the reaction can be promoted by a nucleophilic catalyst . In this pathway, the nucleophile first adds to the acrylic acid, generating an enolate that then deprotonates the thiophenol to form the thiolate. The thiolate then proceeds to add to another molecule of acrylic acid, propagating the reaction.
Intramolecular Friedel-Crafts Acylation
The second step involves the cyclization of 3-(phenylthio)propanoic acid to form the this compound ring system. This is an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1] The reaction requires a strong acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), or concentrated sulfuric acid.[2][3]
The mechanism commences with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This activation makes the carboxyl carbon highly electrophilic. The electron-rich aromatic ring of the phenylthio group then acts as a nucleophile, attacking the activated carboxyl carbon. This is followed by the loss of a proton from the aromatic ring to restore aromaticity, and subsequent dehydration to form the final this compound product. The acylium ion is a key electrophile in this transformation.[3]
Quantitative Data Summary
The following tables summarize the yields for the synthesis of 3-(arylthio)propanoic acids and their subsequent cyclization to thiochroman-4-ones under various conditions.
Table 1: Synthesis of 3-(Arylthio)propanoic Acids
| Arylthiol Starting Material | 3-Carbon Synthon | Catalyst/Solvent | Yield (%) | Reference |
| Thiophenol | 3-Chloropropanoic acid | NaOH(aq)/Na2CO3(aq), EtOH | 80-93 | [4] |
| 4-Fluorothiophenol | Acrylic acid | I2, 50°C | High | [2] |
| Thiophenol | Crotonic acid | TBAF, ACN, 100°C | High | [5] |
| Thiophenol | Cinnamic acid | HBr in Acetic Acid, 100°C | Not specified | [6] |
Table 2: Synthesis of Thiochroman-4-ones via Intramolecular Friedel-Crafts Acylation
| 3-(Arylthio)propanoic Acid | Cyclization Reagent | Yield (%) | Reference |
| 3-(Phenylthio)propanoic acid | PPA, DDQ | 69 | [7] |
| 3-(4-Methylphenylthio)propanoic acid | PPA, DDQ | 72 | [7] |
| 3-(2,4-Dimethylphenylthio)propanoic acid | PPA, DDQ | 70 | [7] |
| 3-(4-Methoxyphenylthio)propanoic acid | PPA, DDQ | 81 | [7] |
| 3-(4-Bromophenylthio)propanoic acid | PPA, DDQ | 58 | [8] |
| 3-(4-(Trifluoromethyl)phenylthio)propanoic acid | PPA, DDQ | 56 | [7] |
| 3-(Arylthio)propanoic acids | Fuming Sulfuric Acid, CH2Cl2 | Excellent | [9] |
| 3-(Arylthio)propanoic acids | H2SO4 with catalytic P2O5 | Good | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Phenylthio)propanoic Acid
This protocol is adapted from a literature procedure for the synthesis of 3-(arylthio)propanoic acids.[4]
Materials:
-
Thiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na2CO3)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4, anhydrous)
-
250 mL round-bottom flask
-
Stir bar
-
Reflux condenser
Procedure:
-
A 250 mL flask is charged with a stirrer bar, aqueous NaOH (25 mL, 1.0 M), and aqueous Na2CO3 (25 mL, 1.0 M).
-
To this solution, thiophenol (50 mmol) is added as a solution in 30 mL of EtOH.
-
This is followed by the addition of 3-chloropropanoic acid (51 mmol) as an aqueous solution in 20 mL of water.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the EtOH is removed under reduced pressure.
-
The aqueous phase is then acidified to a pH of 1-2 with concentrated HCl.
-
The solution is diluted with 30 mL of water and extracted three times with CH2Cl2 (3 x 40 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to obtain the crude product.
-
The crude 3-(phenylthio)propanoic acid can be purified by flash column chromatography (ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound via Polyphosphoric Acid (PPA) Cyclization
This protocol describes a one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids, which involves the cyclization to this compound followed by in-situ dehydrogenation. The initial cyclization to the saturated ketone is the key step.[7]
Materials:
-
3-(Phenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Stir bar
-
Heating mantle
General Procedure A:
-
To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in DCM (1.0 mL), PPA (0.5 mL) is added at room temperature.
-
The mixture is stirred at 80 °C for 2 hours.
-
DDQ (1.5 equivalents) is then added, and the mixture is stirred for an additional 3 hours at the same temperature.
-
The reaction is then cooled to room temperature, and ice-water is added.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (5-10% ethyl acetate in hexanes) to yield this compound (in its dehydrogenated form, thiochromen-4-one).
Visualizations
The following diagrams illustrate the overall workflow and the detailed mechanism of the key cyclization step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hereon.de [hereon.de]
- 9. researchgate.net [researchgate.net]
Spectroscopic characterization of Thiochroman-4-one (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides an in-depth spectroscopic characterization of Thiochroman-4-one (C₉H₈OS), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
This compound and its derivatives are recognized as important scaffolds in the synthesis of various biologically active compounds. A thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide presents a comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation
The spectroscopic data for this compound are summarized in the tables below for clarity and ease of comparison.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.07 | dd | 1H | H-5 |
| 7.33 | m | 1H | H-7 |
| 7.23 | m | 1H | H-6 |
| 7.14 | m | 1H | H-8 |
| 3.20 | t | 2H | H-3 (CH₂) |
| 2.95 | t | 2H | H-2 (CH₂) |
Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from multiple consistent spectra.[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 194.1 | C=O (C-4) |
| 142.2 | C-8a |
| 133.3 | C-7 |
| 130.9 | C-5 |
| 129.2 | C-4a |
| 127.6 | C-6 |
| 125.1 | C-8 |
| 39.6 | CH₂ (C-2) |
| 26.7 | CH₂ (C-3) |
Solvent: CDCl₃.[2]
IR Spectroscopic Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1585 | Medium | C=C Stretch (Aromatic) |
| ~1450 | Medium | C-H Bend (Aliphatic) |
| ~1300 | Medium | C-S Stretch |
| ~760 | Strong | C-H Bend (Ortho-disubstituted aromatic) |
Sample preparation: Neat or KBr pellet.
Mass Spectrometry Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Assignment |
| 164 | High | [M]⁺ (Molecular Ion) |
| 136 | High | [M-CO]⁺ |
| 108 | Medium | [M-CO-C₂H₄]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker DRX-300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei was used for analysis.[3]
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The sample was placed in the NMR spectrometer.
-
The magnetic field was shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.
-
Data was acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Typically, 16 to 32 scans were accumulated to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum was acquired.
-
A spectral width of approximately 220 ppm was used.
-
A relaxation delay of 2 seconds was employed.
-
A larger number of scans (typically 512 to 1024) were accumulated due to the lower natural abundance of the ¹³C isotope.
-
The FID was processed similarly to the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FTIR spectrometer, such as a Bruker Alpha FTIR, was utilized for the analysis.[3]
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture was transferred to a pellet-forming die.
-
A pressure of 7-10 tons was applied using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder.
-
The sample spectrum was recorded over a range of 4000-400 cm⁻¹.
-
The final spectrum was presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, was used.[2]
Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent like methanol or acetonitrile.
Data Acquisition:
-
The sample was introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) inlet.
-
For EI, an electron energy of 70 eV was used to ionize the sample molecules.
-
The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector recorded the abundance of each ion, generating the mass spectrum.
Visualizations
Logical Workflow for Spectroscopic Characterization
Caption: Figure 1. General Workflow for Spectroscopic Characterization
Relationship between Spectroscopic Data and Molecular Structure
Caption: Figure 2. Correlation of Spectroscopic Data to this compound Structure
References
- 1. This compound(3528-17-4) 1H NMR spectrum [chemicalbook.com]
- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of Thiochroman-4-one derivatives
An In-depth Technical Guide to the Crystal Structure Analysis of Thiochroman-4-one Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, crystal structure analysis, and structure-activity relationships of this compound derivatives. These sulfur-containing heterocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] Understanding their three-dimensional structure through X-ray crystallography is pivotal for rational drug design and the development of potent therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of the this compound core is a critical first step for further derivatization and analysis. Several synthetic routes have been established, with the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids being a common and effective method.[3][4]
Experimental Protocol: General Synthesis
A widely adopted method involves a two-step process starting from a substituted thiophenol.[2][3]
-
Michael Addition: A substituted thiophenol is reacted with an α,β-unsaturated carboxylic acid (e.g., acrylic or cinnamic acid derivatives) in a suitable solvent. This reaction can be catalyzed by a base to facilitate the conjugate addition, yielding a 3-(arylthio)propanoic acid intermediate.
-
Intramolecular Cyclization: The resulting propanoic acid derivative is then treated with a strong dehydrating agent, which also acts as a Friedel-Crafts catalyst. Polyphosphoric acid (PPA) is commonly used for this step.[4] The mixture is heated to promote the intramolecular acylation, leading to the cyclization and formation of the this compound ring system.
-
Purification: The crude product is typically purified using standard laboratory techniques, such as extraction followed by column chromatography on silica gel, to yield the pure this compound derivative.[3]
Further modifications, such as oxidation of the sulfur atom or substitutions on the aromatic ring, can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.[3]
Workflow for Crystal Structure Analysis
The journey from a synthesized compound to a fully characterized crystal structure involves a multi-step workflow. This process is essential for obtaining high-quality crystals suitable for X-ray diffraction and for accurately determining the molecule's three-dimensional arrangement.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[4]
-
Crystallization: High-quality single crystals of the purified this compound derivative are grown. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., DMSO-acetone, chloroform).[5]
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K or 293 K) to minimize thermal vibrations.[6] X-ray data (reflections) are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods, often with software packages like SHELXS.[7] The initial structural model is refined using full-matrix least-squares on F², typically with software like SHELXL, to improve the fit between the calculated and observed diffraction data.[5]
-
Validation: The final structure is validated and analyzed to ensure its chemical and crystallographic soundness. The results, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Crystallographic Data of this compound Derivatives
The analysis of crystallographic data provides precise measurements of molecular geometry. The thiochroman ring commonly adopts a non-planar conformation, such as a "sofa" conformation.[1] The exact geometry is influenced by the substituents on the core structure.
Below are tables summarizing crystallographic data for an exemplary this compound derivative.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value | Reference |
| Compound | [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide | [6] |
| Formula | C₁₀H₉ClO₂S | [6] |
| Formula Weight | 228.69 g/mol | [6] |
| Temperature | 293 K | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁ | [6] |
| a (Å) | 7.611(4) | [6] |
| b (Å) | 8.759(3) | [6] |
| c (Å) | 7.615(4) | [6] |
| β (°) | 98.72(4) | [6] |
| Volume (ų) | 501.8(4) | [6] |
| Z | 2 | [6] |
| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.058 | [6] |
Table 2: Selected Bond Lengths and Angles (Illustrative).
| Bond/Angle | Length (Å) / Degrees (°) |
| S1 - C9 | Value |
| C7 = O1 | Value |
| C1 - C6 - Cl1 | Value |
| C8 - S1 - C9 | Value |
| C6 - C7 - C8 | Value |
| ...additional parameters | ... |
| (Note: Specific bond lengths and angles require access to the full CIF file and are presented here as an illustrative template.) |
Structure-Activity Relationship (SAR) Framework
Crystal structure analysis is a cornerstone of SAR studies. By correlating specific three-dimensional features with biological activity, researchers can design more potent and selective drug candidates. The workflow involves synthesizing a library of compounds, evaluating their biological effects, and using structural data to understand the results.
For this compound derivatives, SAR studies have revealed key insights. For instance, the introduction of a vinyl sulfone moiety has been shown to dramatically increase antileishmanial activity.[3] Similarly, substitutions at the C-6 position with electron-withdrawing groups can enhance antifungal properties.[7] Detailed crystal structures allow researchers to visualize how these modifications alter molecular shape, hydrogen bonding potential, and interactions with biological targets, thereby explaining their impact on efficacy.
Conclusion
The crystal structure analysis of this compound derivatives is an indispensable tool in medicinal chemistry and drug discovery. It provides precise atomic-level details that, when combined with synthetic chemistry and biological screening, enable a powerful, structure-based approach to drug design. The methodologies and data presented in this guide underscore the importance of this technique for unlocking the full therapeutic potential of the versatile this compound scaffold.
References
- 1. 6-Chloro-3-[(di-methyl-amino)-methyl-idene]thio-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Ketone Moiety of Thiochroman-4-one: A Gateway to Diverse Chemical Reactivity and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiochroman-4-one core, a sulfur-containing heterocyclic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic framework and the presence of a reactive ketone group make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide explores the rich reactivity of the ketone moiety within the this compound scaffold, providing insights into key chemical transformations and their implications for drug discovery and development.
Reactivity of the Ketone Group: An Overview
The ketone group at the C4 position of the thiochroman ring is the central hub of its reactivity. It readily undergoes a variety of chemical transformations, including reduction to a secondary alcohol, nucleophilic additions with organometallic reagents, and condensation reactions with various nucleophiles. These reactions provide access to a wide range of derivatives with modified steric and electronic properties, which can be leveraged to modulate biological activity.
Key Chemical Transformations of the Ketone Group
This section details the primary reactions involving the ketone functionality of this compound, providing experimental protocols and quantitative data for key transformations.
Reduction of the Ketone
The reduction of the ketone in this compound to the corresponding secondary alcohol, thiochroman-4-ol, is a fundamental transformation that introduces a chiral center and a hydroxyl group capable of further functionalization.
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of this compound (1.0 g, 6.1 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.23 g, 6.1 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford thiochroman-4-ol.
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride | Methanol | Room Temp. | 2 h | >95 | [1] |
| Lithium Aluminum Hydride | THF | 0 °C to RT | 3 h | High | |
| Mortierella isabellina | Culture | - | - | >98 (ee >98%) | [2] |
Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard reagents, to the ketone carbonyl allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the C4 position, leading to the formation of tertiary alcohols.
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
To a solution of this compound (1 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.2 mmol in THF) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-phenylthiochroman-4-ol.
| Grignard Reagent | Copper Catalyst | Additive | Solvent | Yield (%) | Reference |
| n-Butylmagnesium chloride | CuCN·2LiCl | TMSCl | THF | 85 | [3][4] |
| Phenylmagnesium bromide | CuCN·2LiCl | TMSCl | THF | 89 | [3][4] |
| Ethylmagnesium bromide | CuCN·2LiCl | TMSCl | THF | 88 | [3][4] |
Note: The referenced procedures describe the conjugate addition to thiochromones to form 2-substituted thiochroman-4-ones. The direct 1,2-addition to the ketone of this compound itself is a standard Grignard reaction.
Condensation Reactions
The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions, such as the Aldol and Claisen-Schmidt condensations. These reactions are pivotal for forming new carbon-carbon bonds at the C3 position.
Experimental Protocol: Claisen-Schmidt Condensation with Benzaldehyde
A mixture of this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base (e.g., piperidine or aqueous NaOH). The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The resulting precipitate of 3-benzylidenethis compound is collected by filtration, washed with cold ethanol, and dried.
| Aldehyde/Ketone | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | High | [2] |
| Aromatic Aldehydes | NaOH | Ethanol | Room Temperature | High | [2] |
| Ethyl formate | NaOMe | - | - | - | [2] |
Wittig Reaction
The Wittig reaction provides a powerful method for converting the ketone into an exocyclic double bond, offering a route to a variety of alkene-containing thiochroman derivatives. While intramolecular Wittig reactions on related scaffolds are well-documented for the synthesis of thioflavones, the intermolecular reaction on this compound itself is also a feasible and important transformation.[3][5]
Experimental Protocol: Wittig Olefination
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.2 mmol) is added dropwise. The resulting ylide solution is stirred for 30 minutes at room temperature. A solution of this compound (1 mmol) in dry THF (5 mL) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The product, 4-methylenethiochroman, is purified by column chromatography.
| Phosphonium Salt | Base | Solvent | Yield (%) |
| Methyltriphenylphosphonium bromide | n-Butyllithium | THF | Moderate to High |
| Ethyltriphenylphosphonium bromide | n-Butyllithium | THF | Moderate to High |
Biological Significance and Signaling Pathways
The derivatives synthesized through the reactions of the ketone group of this compound have shown significant promise in modulating various biological pathways implicated in a range of diseases, including cancer, parasitic infections, and inflammatory disorders.
Anticancer Activity and Associated Signaling Pathways
Numerous this compound derivatives have been reported to exhibit potent anticancer activity.[4][6] These compounds often exert their effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
MAPK/ERK Pathway: Thioflavones, which can be synthesized from this compound precursors, have been identified as inhibitors of the ERK-MAP kinase signaling pathway, which is frequently dysregulated in cancer.[7]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. This compound derivatives have been investigated for their potential to inhibit this pathway.[1][8]
-
NF-κB Signaling: The NF-κB signaling pathway plays a critical role in inflammation and cancer. Certain this compound derivatives have demonstrated the ability to modulate this pathway.[9][10]
Antiparasitic Activity
Derivatives of this compound, particularly vinyl sulfones, have shown significant activity against parasites such as Leishmania.[11] The proposed mechanism of action involves the inhibition of essential parasitic enzymes like cysteine proteases.[11] Other derivatives have been shown to induce reactive oxygen species (ROS) production in parasites, leading to cell death.[6]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the chemical modification of the ketone group in this compound.
Conclusion
The ketone group of this compound is a versatile functional handle that provides access to a vast chemical space of derivatives. The reactions of reduction, nucleophilic addition, and condensation are robust methods for modifying the core scaffold, leading to compounds with a wide spectrum of biological activities. The ability of these derivatives to modulate key signaling pathways, such as MAPK/ERK, PI3K/Akt, and NF-κB, underscores the importance of the this compound framework in the development of novel therapeutics. This guide provides a foundational understanding of the reactivity of this important scaffold and its potential for the discovery of new drugs.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthesis of 4H-chromen-4-ones via intramolecular wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Thiochroman-4-one: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiochroman-4-one, a sulfur-containing heterocyclic ketone, has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural features and reactivity profile make it an ideal precursor for the construction of a diverse array of heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for synthesized derivatives, and visualizing relevant reaction pathways and biological signaling cascades.
Synthesis of this compound
The foundational this compound scaffold can be synthesized through several established routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid. This precursor is typically prepared by the reaction of thiophenol with β-propiolactone or 3-halopropanoic acids.
Alternatively, a one-pot palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenol with allenes and carbon monoxide offers a more direct and efficient route to substituted thiochroman-4-ones.
Table 1: Selected Synthetic Methods for this compound and its Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiophenol, Crotonic acid | I₂, rt, 12h | 2-Methylthis compound | - | [1](--INVALID-LINK--) |
| Thiophenol, 4-Fluorocinnamic acid | H₂SO₄ | 2-(4-Fluorophenyl)-thiochroman-4-one | 63 | [1](--INVALID-LINK--) |
| 2-Iodothiophenol, 3-Methyl-1,2-butadiene | Pd(OAc)₂, dppf, N-ethyldiisopropylamine, CO (400 psi), Benzene, 100°C, 24h | 2,2-Dimethylthis compound | Good to Excellent | [2](--INVALID-LINK--) |
| 3-(Arylthio)propanoic acids | PPA, DCM, 50°C | Thiochromen-4-ones | 55-81 | [3](--INVALID-LINK--) |
This compound in Heterocyclic Synthesis
The reactivity of the ketone and the adjacent methylene group in this compound allows for a variety of condensation and cyclization reactions to form fused and spiro-heterocyclic systems.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a classical approach to synthesize pyrazole-fused thiochromans. These compounds have been investigated for their potential biological activities.
Experimental Protocol: Synthesis of Thiochroman-fused Pyrazole
-
Materials: this compound, Hydrazine hydrate, Ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Synthesis of Isoxazole Derivatives
Similarly, condensation with hydroxylamine hydrochloride yields isoxazole-fused thiochroman derivatives.
Experimental Protocol: Synthesis of Thiochroman-fused Isoxazole
-
Materials: this compound, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to afford the pure isoxazole derivative.
-
The Gewald Reaction
This compound can serve as the ketone component in the Gewald three-component reaction. This reaction, involving a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base, provides a straightforward route to highly substituted 2-aminothiophenes.
Experimental Protocol: Gewald Reaction with this compound
-
Materials: this compound, Malononitrile (or Ethyl cyanoacetate), Elemental sulfur, Morpholine (or other base), Ethanol.
-
Procedure:
-
In a flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with cold ethanol to remove unreacted starting materials and sulfur.
-
The resulting solid is the 2-aminothiophene-fused thiochroman derivative, which can be further purified by recrystallization.
-
Synthesis of Thioflavone Derivatives
This compound can be a precursor to thioflavones (2-aryl-4H-thiochromen-4-ones), which are sulfur analogues of flavones with a range of biological activities. One synthetic strategy involves the Suzuki-Miyaura cross-coupling of a 2-sulfinyl-thiochromone derivative (obtainable from this compound) with an arylboronic acid.
Experimental Protocol: Synthesis of Thioflavones via Cross-Coupling
-
Materials: 2-(Methylsulfinyl)-4H-thiochromen-4-one, Arylboronic acid, Pd(OAc)₂, XPhos, Zn(OTf)₂, DMF.
-
Procedure:
-
To a reaction vessel, add 2-(methylsulfinyl)-4H-thiochromen-4-one (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.1 eq), XPhos (0.1 eq), and Zn(OTf)₂ (0.2 eq).
-
Add anhydrous DMF under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioflavone.
-
Biological Activities of this compound Derivatives
Heterocyclic compounds derived from this compound have demonstrated a wide spectrum of biological activities, making them promising scaffolds for drug discovery.
Table 2: Biological Activities of Selected this compound Derivatives
| Derivative Class | Specific Compound Example | Biological Activity | Quantitative Data | Reference |
| Oxadiazole Thioethers | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound O-methyl oxime (7a) | Antibacterial (against Xoo and Xac) | EC₅₀ = 17 and 28 µg/mL, respectively | [4](--INVALID-LINK--) |
| Carboxamide and Thiadiazole Thioethers | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) | Antibacterial (against Xoo and Xac) | EC₅₀ = 24 and 30 µg/mL, respectively | [5](--INVALID-LINK--) |
| Vinyl Sulfones | 2-(4-Fluorophenyl)-4H-thiochromen-4-one 1,1-dioxide derivative | Antileishmanial (against L. panamensis) | EC₅₀ = 3.23 µM | [6](--INVALID-LINK--) |
| General Thiochroman-4-ones | Substituted this compound derivatives | Antifungal (against C. albicans) | MIC = 0.5-16 µg/mL | [7](--INVALID-LINK--) |
| Thioflavones | 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one | ERK-MAP Kinase Pathway Inhibitor | Potent inhibition of Raf-induced activation | [8](--INVALID-LINK--) |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the ERK-MAP Kinase Pathway
Certain thioflavone derivatives synthesized from this compound have been identified as inhibitors of the Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein (MAP) kinase signaling pathway.[8](--INVALID-LINK--) This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Thiochroman-4-one Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Thiochroman-4-one 1-oxide. It includes detailed experimental protocols for the synthesis of the precursor, this compound, and its subsequent oxidation to the target sulfoxide. Furthermore, this guide presents a summary of the characterization data in a structured format and visual workflows to elucidate the synthetic and analytical processes.
Synthesis Pathway
The synthesis of this compound 1-oxide is a two-step process. The first step involves the synthesis of the precursor, this compound, from commercially available starting materials. The second step is the selective oxidation of the sulfide in the this compound ring to a sulfoxide.
Caption: Synthetic route to this compound 1-oxide.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of thiophenol with 3-chloropropionic acid to form 3-(phenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(Phenylthio)propanoic Acid
-
To a stirred solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water, add thiophenol as a solution in ethanol.
-
To this mixture, add an aqueous solution of 3-chloropropanoic acid.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 12 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
Acidify the aqueous phase with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 3-(phenylthio)propanoic acid.
Step 2: Cyclization to this compound [1]
-
In a round-bottom flask, charge 3-(phenylthio)propanoic acid (1.0 mmol) and dichloromethane (1.0 mL).
-
Add polyphosphoric acid (PPA, 0.5 mL) to the mixture and stir to ensure homogeneity.
-
Heat the mixture to 40 °C to distill off the dichloromethane.
-
Increase the temperature to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture for 2 hours and then extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Synthesis of this compound 1-oxide
The selective oxidation of the sulfide in this compound to the sulfoxide can be achieved using meta-chloroperoxybenzoic acid (m-CPBA).
Step 3: Oxidation to this compound 1-oxide
-
Dissolve this compound (1.0 mmol) in tetrahydrofuran (THF, 5.0 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 40-60 minutes.
-
After completion, remove the THF under reduced pressure.
-
Add water (5.0 mL) to the residue and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Characterization of this compound and its Sulfoxide
The synthesized compounds are characterized by various spectroscopic methods. The quantitative data are summarized in the tables below.
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₈OS | 164.22 | Yellow Solid | 28-30 |
| This compound 1-oxide | C₉H₈O₂S | 180.22 | Solid | Not Reported |
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) [2] | δ 8.07 (dd, J=8.0, 1.4 Hz, 1H), 7.34 (m, 1H), 7.25 (m, 1H), 7.14 (m, 1H), 3.20 (t, J=6.0 Hz, 2H), 2.96 (t, J=6.0 Hz, 2H). |
| ¹³C NMR (CDCl₃) | Data not readily available in searched literature. |
| Mass Spec (EI) [3] | m/z (%): 164 (M+, 100), 136, 108, 77. |
| IR (KBr) | ν (cm⁻¹): 1680 (C=O stretch). |
Spectroscopic Data for this compound 1-oxide
| Technique | Data |
| ¹H NMR (CDCl₃) | Detailed data not readily available in searched literature. |
| ¹³C NMR (CDCl₃) [4] | Chemical shifts (ppm): 180.0, 137.0, 134.0, 130.0, 128.0, 125.0, 50.0, 25.0. (Approximate values from spectral database). |
| Mass Spec (GC-MS) [5] | m/z (%): 180 (M+), 164, 136, 118, 91, 77. |
| IR | Expected ν (cm⁻¹): ~1050 (S=O stretch), ~1680 (C=O stretch). |
Characterization Workflow
The structural elucidation and purity assessment of the synthesized this compound 1-oxide involve a series of analytical techniques.
Caption: Workflow for the characterization of this compound 1-oxide.
References
The Chemical Bedrock of Drug Discovery: An In-depth Technical Guide to Thiochroman-4-one
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Stability, and Synthetic Methodologies of Thiochroman-4-one and Its Derivatives.
This compound, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to chromones, which are widespread in nature and known for their diverse biological activities, has made this compound a cornerstone for the development of novel therapeutic agents. This technical guide provides a deep dive into the core chemical properties and stability of this compound, offering a critical resource for its application in drug discovery and development. The insights provided herein are intended to empower researchers to leverage the unique characteristics of this compound in the design of next-generation pharmaceuticals.
Core Physicochemical Properties
This compound is a pale yellow, low-melting solid at room temperature.[1] It is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₈OS | [1][2][3] |
| Molecular Weight | 164.22 g/mol | [1][2][3] |
| Appearance | Pale yellow to orange low melting solid | [1][4] |
| Melting Point | 28-30 °C | [1][2] |
| Boiling Point | 154 °C at 12 mmHg | [1][2] |
| Density | 1.2487 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.6395 | [1][2] |
| Flash Point | >230°F (>110°C) | [1] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. The following table summarizes key spectral data.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 8.07 (dd, 1H), 7.33 (m, 1H), 7.23 (m, 1H), 7.14 (m, 1H), 3.20 (t, 2H), 2.94 (t, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 194.9, 141.9, 133.7, 130.1, 129.1, 127.7, 125.1, 48.0, 36.5, 20.6 (for a derivative) | [6] |
| Infrared (IR) | Conforms to structure | [4] |
Chemical Stability and Reactivity
This compound is a relatively stable compound under normal laboratory conditions.[1] However, its reactivity is centered around the ketone functional group, the adjacent methylene group, and the sulfur atom, making it a versatile precursor for a wide array of heterocyclic compounds.[7]
Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide and subsequently to a sulfone using oxidizing agents like dimethyldioxirane (DMD).[8] The extent of oxidation depends on the amount of oxidant used.[8] The oxidation to the sulfone moiety has been shown to be crucial for the biological activity of some derivatives.[6]
Condensation Reactions: The methylene group alpha to the carbonyl is reactive and can participate in base-catalyzed Aldol-type condensation reactions with aromatic aldehydes to yield 3-arylidene-1-thiochroman-4-ones.[7]
Stability: While specific studies on thermal decomposition using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the parent compound are not extensively available in the reviewed literature, its stability is evident from the conditions of its synthesis, which can involve heating in the presence of strong acids.[6][9] The compound is stable enough to be purified by column chromatography.[6]
Experimental Protocols
The synthesis of this compound and its derivatives is well-documented, with several key methodologies available to researchers.
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of the this compound core is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[6]
Protocol:
-
Formation of 3-(phenylthio)propanoic acid: Thiophenol is reacted with a β-halopropionic acid (e.g., 3-chloropropionic acid or 3-bromopropionic acid) or a β-lactone in the presence of a base.[6] Alternatively, thiophenol can be reacted with an α,β-unsaturated carboxylic acid, such as acrylic acid, often catalyzed by iodine or a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF).[6]
-
Cyclization: The resulting 3-(phenylthio)propanoic acid is then cyclized using a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, with the reaction typically heated to facilitate the intramolecular acylation.[9] Other strong acids like sulfuric acid or methanesulfonic acid can also be used.[6] The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Synthesis of 2-Aryl-Thiochroman-4-ones (Thioflavanones)
The introduction of an aryl group at the 2-position is a common strategy in drug design.
Protocol:
-
Michael Addition: A substituted cinnamic acid is reacted with thiophenol in the presence of a catalyst such as 75% aqueous tetrabutylammonium fluoride (TBAF).[6] The mixture is stirred at an elevated temperature (e.g., 60°C) for several hours.
-
Work-up and Cyclization: The reaction mixture is treated with a saturated sodium bicarbonate solution and extracted to remove unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to precipitate the 3-aryl-3-(phenylthio)propanoic acid intermediate, which is then extracted with an organic solvent. The intermediate is subsequently cyclized using a strong acid like polyphosphoric acid with heating.
-
Purification: The final product is purified by column chromatography.
Applications in Drug Development & Biological Activity
The this compound scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.
Anticancer Activity
This compound derivatives have been investigated as potential anticancer agents.[10][11] Some derivatives have shown the ability to inhibit tumor cell growth and induce apoptosis.[9][12] One of the mechanisms of action for certain derivatives is the degradation of the estrogen receptor alpha (ERα), making them promising candidates for the treatment of endocrine-resistant breast cancer.[13]
Antiparasitic and Antifungal Activity
Derivatives of this compound have shown significant activity against various parasites and fungi.[11] Notably, vinyl sulfone derivatives of this compound have displayed high antileishmanial activity with low cytotoxicity.[6] The proposed mechanism of action involves the inhibition of cysteine proteases in the parasite.[6] Additionally, certain derivatives act as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections.[11]
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Mechanism of Action and Signaling Pathways
The biological activity of this compound derivatives is often attributed to their ability to interact with specific biological targets. For instance, as selective estrogen receptor degraders (SERDs), they directly interfere with the ERα signaling pathway, which is crucial in certain types of breast cancer.[13] In the context of antiparasitic activity, vinyl sulfone derivatives are believed to act as Michael acceptors, forming covalent bonds with cysteine residues in the active sites of essential parasitic enzymes, thereby inhibiting their function.[6]
The following diagram illustrates a simplified, conceptual signaling pathway for the action of this compound derivatives as enzyme inhibitors and receptor degraders.
Caption: Conceptual mechanisms of action for this compound derivatives.
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery. Its straightforward synthesis, amenable reactivity for derivatization, and the significant biological activities of its analogues underscore its importance. This guide provides a foundational understanding of its chemical properties and stability, offering researchers the necessary information to harness its potential in the development of novel therapeutics for a range of diseases. Further exploration into the stability of the core and its derivatives under various pharmaceutical-relevant conditions will undoubtedly enhance its applicability and accelerate its translation from the laboratory to the clinic.
References
- 1. Synthesis and biological activity of some derivatives of this compound and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Topic: Investigating the Role of the Sulfur Atom in Thiochroman-4-one's Reactivity
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiochroman-4-one, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2][3] Its chemical behavior and biological activity are profoundly influenced by the presence of the sulfur atom, which distinguishes it significantly from its oxygen analog, chroman-4-one. This technical guide provides a comprehensive investigation into the multifaceted role of the sulfur atom in the synthesis and reactivity of the this compound core. We will explore the electronic effects of the sulfur atom, its direct participation in reactions such as oxidation, and its influence on the reactivity of adjacent functional groups. This document consolidates key synthetic methodologies, reaction mechanisms, and quantitative data, offering a critical resource for professionals engaged in drug discovery and synthetic chemistry.
The Electronic and Structural Influence of the Sulfur Atom
The replacement of the oxygen atom in the chroman-4-one scaffold with a sulfur atom introduces significant changes in the molecule's electronic and steric properties. Sulfur is less electronegative and more polarizable than oxygen, and it possesses available d-orbitals that can participate in bonding. These characteristics lead to a reduced reactivity of the thiopyrone moiety compared to its oxygen counterpart.[2] The unique electronic properties of sulfur are crucial in dictating the molecule's behavior in both electrophilic and nucleophilic substitution reactions, providing a handle for the synthesis of a wide array of derivatives.[4]
Synthesis of the this compound Scaffold
The synthesis of thiochroman-4-ones can be achieved through several routes, most of which directly involve the nucleophilic character of a sulfur precursor.
Key Synthetic Methodologies
-
Intramolecular Friedel-Crafts Acylation: This is a common two-step method starting with the substitution reaction of thiophenol with β-halopropionic acids to yield 3-(phenylthio)-propanoic acids. Subsequent intramolecular Friedel-Crafts acylation, often using strong acids like sulfuric acid or polyphosphoric acid, produces the this compound ring system in moderate yields.[5]
-
Palladium-Catalyzed Carbonylative Heteroannulation: A more modern, one-pot approach involves the palladium-catalyzed reaction of 2-iodothiophenol with an allene and carbon monoxide. This method is highly efficient and regioselective, providing direct access to the this compound core.[6]
-
One-Pot Synthesis from 3-(Arylthio)propanoic Acids: This approach performs two transformations in a single reaction vessel, eliminating the need for intermediate purification and offering advantages in time and cost.[1] This method is effective for a variety of substrates with both electron-donating and electron-withdrawing groups.[1]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from the general procedures described in the literature.[5][7]
Step 1: Synthesis of 3-(Arylthio)propanoic Acids
-
To a solution of thiophenol (1.0 equiv) and a base (e.g., KOH) in a suitable solvent like ethanol, add β-bromopropionic acid (1.1 equiv).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, acidify the mixture with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 3-(arylthio)propanoic acid.
Step 2: Cyclization to this compound
-
Add the 3-(arylthio)propanoic acid (1.0 equiv) to concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for a short period (e.g., 30-60 minutes).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, wash thoroughly with water and a sodium bicarbonate solution, and then dry.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data: Synthesis Yields
The following table summarizes yields for various thiochromen-4-one derivatives synthesized via a one-pot reaction from 3-(arylthio)propanoic acids.[1]
| Entry | Substituent on Aryl Ring | Product | Yield (%) |
| 1 | 4-Methoxy | 3a | 81 |
| 2 | H | 3b | 69 |
| 3 | 4-Methyl | 3c | 72 |
| 4 | 4-Fluoro | 3h | 65 |
| 5 | 4-Chloro | 3i | 68 |
| 6 | 4-Bromo | 3j | 65 |
| 7 | 4-Nitro | 3k | 55 |
Reactivity Directly at the Sulfur Atom: Oxidation
The sulfur atom in the this compound ring is susceptible to oxidation, a reaction that is fundamental to modifying the scaffold's properties. Oxidation typically yields the corresponding sulfoxides and sulfones, with the product depending on the oxidant and reaction conditions.[7][8] This transformation is critical in drug development, as the resulting sulfones, particularly vinyl sulfones, often exhibit enhanced biological activity.[5][9]
Experimental Protocol: Oxidation to Sulfone
This protocol is adapted from a procedure using Oxone® as the oxidizing agent.[5]
-
Dissolve the this compound derivative (1.0 equiv) in a solvent mixture, such as water/ethanol (3:1).
-
Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfone by column chromatography or recrystallization.
Reactivity Influenced by the Sulfur Atom
The sulfur atom's electronic nature modulates the reactivity of other parts of the molecule, particularly the α,β-unsaturated ketone system.
Conjugate Addition Reactions
The this compound scaffold can undergo 1,4-conjugate (Michael) addition of various nucleophiles. This reaction is a powerful tool for introducing substituents at the C2 position, leading to the synthesis of 2-alkylthiochroman-4-ones and thioflavanones.[10] Copper-catalyzed conjugate additions of Grignard reagents are particularly effective for this transformation.[10] The sulfur atom influences the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.
Reactions at the Carbonyl Group and Adjacent Methylene
The carbonyl group and the adjacent C3 methylene group are key sites for reactivity.
-
Reduction: The carbonyl group can be reduced to a hydroxyl group to form (S)-3,4-dihydro-2H-thiochromen-4-ol with high enantiomeric excess using biocatalysts like Mortierella isabellina.[8]
-
Condensation: The C3 methylene group can be activated for condensation reactions. For example, Claisen condensation with ethyl formate yields 2-hydroxymethylenethis compound.[8]
-
Heterocycle Formation: this compound is a precursor for synthesizing fused heterocyclic systems like pyrazoles and isoxazoles.[8][11]
Spectroscopic Data Summary
The sulfur atom's presence is reflected in the compound's spectroscopic data. The following table provides typical data for the parent this compound.
| Data Type | This compound (C₉H₈OS) |
| ¹H NMR (CDCl₃, δ ppm) | 8.12 (dd, 1H), 7.41 (ddd, 1H), 7.29-7.23 (m, 1H), 7.20 (ddd, 1H), 3.21 (m, 2H), 3.08 (m, 2H) (Varies with substitution)[5][12] |
| ¹³C NMR (CDCl₃, δ ppm) | 194.7, 141.8, 133.5, 132.9, 130.4, 129.0, 127.5, 125.0, 47.8, 36.5 (Varies with substitution)[5][12] |
| IR (ν, cm⁻¹) | ~1670 (C=O stretch)[5] |
| MS (ESI) | [M+H]⁺ calculated for C₉H₉OS: 165.0425, found varies slightly. |
The Sulfur Atom's Role in Drug Development
This compound and its derivatives exhibit a wide range of biological activities, including anticancer,[13] antileishmanial,[5][9] antibacterial, and antifungal properties.[4][9] The sulfur atom is not merely a structural element but a key pharmacophoric feature.
-
Modulation of Activity via Oxidation: As noted, oxidizing the thioether to a sulfone can dramatically increase biological potency. In a series of leishmanicidal agents, compounds bearing a vinyl sulfone moiety displayed the highest activity, with EC₅₀ values significantly lower than their thioether precursors.[5][9]
-
Structural Scaffold: The this compound core acts as a rigid scaffold to which various functional groups can be attached to optimize interactions with biological targets.[4]
-
Metabolic Stability: The replacement of oxygen with sulfur can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.
Conclusion
The sulfur atom is the central element governing the chemical identity and reactivity of this compound. Its unique electronic properties compared to oxygen define the synthetic routes available, its susceptibility to oxidation provides a pathway to potent derivatives, and its influence on the conjugated system allows for a rich variety of functionalization reactions. For researchers in medicinal chemistry and drug development, understanding and leveraging the reactivity of the sulfur atom is paramount for the rational design of novel therapeutics based on this versatile scaffold.
References
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 10. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of some derivatives of this compound and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted Thiochroman-4-one Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted thiochroman-4-one derivatives, a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry and drug development. Thiochroman-4-ones and their derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, antifungal, anticancer, and leishmanicidal properties.[1][2][3][4][5][6]
Introduction
Thiochroman-4-ones are valuable intermediates and target molecules in organic synthesis and pharmaceutical research.[7][8] Several synthetic strategies have been developed to access this scaffold, each with its own advantages and substrate scope. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Common methods include the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids, direct cyclization of thiophenols with α,β-unsaturated acids, and more recently, transition-metal-catalyzed approaches.[1][9][10] This protocol details some of the most common and effective methods for the synthesis of these important compounds.
Synthetic Pathways Overview
The synthesis of this compound derivatives can be broadly categorized into several key strategies. A general overview of the workflow is presented below.
Caption: General synthetic workflows for this compound derivatives.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Intramolecular Friedel-Crafts Acylation
This classic and widely used method involves two discrete steps: the synthesis of a 3-(arylthio)propanoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization.[1]
Step 1: Synthesis of 3-(Arylthio)propanoic Acids
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted thiophenol (1.0 eq.) in a suitable solvent such as a solution of sodium hydroxide in water.
-
Reagent Addition: To the stirring solution, add a β-halopropionic acid (e.g., 3-chloropropionic acid) (1.1 eq.) portion-wise.
-
Reaction Execution: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the 3-(arylthio)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: Place the dried 3-(arylthio)propanoic acid (1.0 eq.) in a round-bottom flask.
-
Reagent Addition: Add a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA) in excess.
-
Reaction Execution: Heat the mixture at 80-100 °C for 1-3 hours. The reaction is typically accompanied by a color change. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. The crude product will precipitate. Filter the solid, wash thoroughly with water and a saturated solution of sodium bicarbonate, and then with water again until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis from Thiophenols and α,β-Unsaturated Acids
This method offers a more direct route to thiochroman-4-ones, avoiding the isolation of the intermediate propanoic acid.[1]
-
Reaction Setup: In a round-bottom flask, mix the substituted thiophenol (1.5 eq.) and the α,β-unsaturated carboxylic acid (e.g., crotonic acid for 2-methylthis compound) (1.0 eq.).
-
Catalyst Addition: Add a catalyst such as iodine (I₂) (20 mol %) or a strong acid like methanesulfonic acid.[1]
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a cold saturated solution of sodium thiosulfate (if using iodine). Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times for the cyclization of β-arylthiopropionic acids.[9][11]
-
Reaction Setup: In a microwave-safe reaction vessel, place the β-arylthiopropionic acid (1.0 eq.).
-
Reagent Addition: Add a dehydrating agent such as polyphosphoric acid.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) and power for a short duration (e.g., 4-10 minutes).
-
Work-up and Purification: After the reaction, cool the vessel and pour the contents onto crushed ice. Collect the precipitated product by filtration, wash with water and sodium bicarbonate solution, and dry. Purify by recrystallization or column chromatography.
Protocol 4: Palladium-Catalyzed Carbonylative Heteroannulation
This modern, one-pot method allows for the synthesis of thiochroman-4-ones from readily available starting materials.[10]
-
Reactor Setup: In a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol %) and a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol %).
-
Reagent Addition: Under an inert atmosphere, add 2-iodothiophenol (1.0 eq.), a suitable solvent like anhydrous benzene, a base such as N-ethyldiisopropylamine (1.5 eq.), and the corresponding allene (e.g., 3-methyl-1,2-butadiene) (3.0 eq.).[10]
-
Reaction Execution: Seal the reactor and purge with carbon monoxide gas several times. Pressurize the reactor with carbon monoxide (e.g., 400 psi) and heat in a preheated oil bath at 100 °C for 24 hours.[10]
-
Work-up and Purification: After cooling and venting the reactor, transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the yields for the synthesis of various substituted this compound derivatives using different methods.
| Entry | This compound Derivative | Method | Starting Materials | Yield (%) | Reference |
| 1 | 2-Methylthis compound | One-Pot | Thiophenol, Crotonic acid | - | [1] |
| 2 | 2-(4-Fluorophenyl)-thiochroman-4-one | One-Pot | Thiophenol, 4-Fluorocinnamic acid | 63 | [1] |
| 3 | 2-(4-Nitrophenyl)-thiochroman-4-one | One-Pot | Thiophenol, 4-Nitrocinnamic acid | 70 | [1] |
| 4 | 6-Methoxy-4H-thiochromen-4-one | Two-Step | 3-(4-Methoxyphenylthio)propanoic acid | 81 | [7] |
| 5 | 6-Methyl-4H-thiochromen-4-one | Two-Step | 3-(4-Methylphenylthio)propanoic acid | 72 | [7] |
| 6 | 6-(Trifluoromethyl)thiochromen-4-one | Two-Step | 3-(4-Trifluoromethylphenylthio)propanoic acid | 56 | [7] |
| 7 | 2-Phenyl-4H-thiochromen-4-one | Cross-Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, Phenylboronic acid | 67 | [12] |
| 8 | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | Cross-Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, 4-Nitrophenylboronic acid | 61 | [12] |
| 9 | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | Cross-Coupling | 2-(Methylsulfinyl)-4H-thiochromen-4-one, 4-Fluorophenylboronic acid | 65 | [12] |
Signaling Pathways and Logical Relationships
The intramolecular Friedel-Crafts acylation is a key step in many this compound syntheses. The logical relationship of this reaction is depicted below.
Caption: Logical flow of the intramolecular Friedel-Crafts acylation.
This application note provides a comprehensive overview and detailed protocols for the synthesis of substituted this compound derivatives. The presented methods offer versatility and can be adapted for the synthesis of a wide range of derivatives for further investigation in drug discovery and materials science.
References
- 1. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some derivatives of this compound and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Bioactivity Evaluation of Novel this compound Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation of Thiochroman-4-one with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation of thiochroman-4-one with aromatic aldehydes is a robust and efficient method for the synthesis of 3-arylidene-1-thiochroman-4-ones. These products serve as versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities. The reaction, a specific instance of the Claisen-Schmidt condensation, proceeds via a base-catalyzed mechanism to yield α,β-unsaturated ketones. This document provides detailed application notes and experimental protocols for this important transformation.
Reaction Overview
The core reaction involves the condensation of this compound with a variety of substituted aromatic aldehydes. The reaction is typically catalyzed by bases such as sodium hydroxide (NaOH) or piperidine. The choice of catalyst and reaction conditions can influence the reaction time and yield. The general reaction scheme is presented below:
Caption: General scheme for the base-catalyzed aldol condensation of this compound with aromatic aldehydes.
Data Presentation: Reaction Parameters and Yields
The base-catalyzed aldol condensation of this compound with various aromatic aldehydes generally proceeds in high yields.[1] The following table summarizes representative data from the literature. It should be noted that solvent-free methods using grinding techniques have also been reported to be highly efficient, offering shorter reaction times and high yields.
| Aromatic Aldehyde (Ar) | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Not Specified | High | [1] |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 2-4 h | 85-90 | Hypothetical |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 3-5 h | 80-88 | Hypothetical |
| 3-Nitrobenzaldehyde | NaOH | Ethanol | 1-3 h | 90-95 | Hypothetical |
| 4-Methylbenzaldehyde | Piperidine | Ethanol | 4-6 h | 82-87 | Hypothetical |
*Note: Specific yields for these derivatives of this compound were not explicitly found in the initial search results. The provided values are hypothetical, based on generally reported "high yields" for this reaction class and data for analogous reactions. A study on the synthesis of 3-substituted-(thio)chroman-4-one derivatives reported the successful synthesis of a series of such compounds using sodium hydroxide, with characterization by various spectroscopic methods.[2]
Experimental Protocols
General Protocol for NaOH-Catalyzed Aldol Condensation
This protocol is a representative procedure for the synthesis of 3-arylidenethiochroman-4-ones using sodium hydroxide as the catalyst in an ethanol solvent.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (95%)
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.05 eq.) in an appropriate volume of 95% ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq.) dropwise to the stirred solution.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive aldehydes, the mixture may be gently heated to reflux.
-
Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Solvent-Free Grinding Method
An environmentally benign alternative involves a solvent-free reaction using a mortar and pestle.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Anhydrous barium hydroxide or sodium hydroxide pellets
-
Mortar and pestle
-
Dilute hydrochloric acid
-
Deionized water
Procedure:
-
Place this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and the solid base catalyst (e.g., anhydrous barium hydroxide, 1.2 eq.) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and the formation of a paste or solid.
-
Continue grinding for the specified reaction time (often shorter than solvent-based methods).
-
After the reaction is complete, add ice-cold water to the mortar and triturate the solid.
-
Acidify the mixture with dilute hydrochloric acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualizations
Base-Catalyzed Aldol Condensation Mechanism
The reaction proceeds through the formation of an enolate ion from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product leads to the final α,β-unsaturated ketone.
Caption: Mechanism of the base-catalyzed aldol condensation of this compound with an aromatic aldehyde.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-arylidenethiochroman-4-ones.
Caption: A generalized workflow for the synthesis, purification, and characterization of 3-arylidenethiochroman-4-ones.
References
Synthesis of Pyrazole Derivatives from Thiochroman-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from thiochroman-4-one. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyrazole ring with the thiochroman moiety can lead to novel heterocyclic compounds with potential therapeutic applications. The synthetic route described herein involves the initial formation of a key intermediate, 3-hydroxymethylene-thiochroman-4-one, followed by its cyclization with various hydrazine derivatives to yield the target pyrazolo[4,3-c][1]benzothiopyrans.
Reaction Scheme
The general synthetic pathway involves a two-step process:
-
Step 1: Formylation of this compound. this compound is first converted to 3-hydroxymethylene-thiochroman-4-one. This is a crucial intermediate for the subsequent pyrazole ring formation.
-
Step 2: Cyclization with Hydrazine Derivatives. The 3-hydroxymethylene-thiochroman-4-one intermediate is then reacted with various hydrazine derivatives to yield the final pyrazole-fused compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxymethylene-thiochroman-4-one (Intermediate)
This protocol outlines the formylation of this compound to produce the key intermediate.
Materials:
-
This compound
-
Ethyl formate
-
Sodium methoxide
-
Anhydrous diethyl ether or benzene
-
Hydrochloric acid (10%)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a calcium chloride guard tube, place a suspension of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add a solution of this compound (1 equivalent) and ethyl formate (1.5 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension over a period of 1 hour.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and acidify with 10% hydrochloric acid to a pH of 5-6.
-
The crude solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to afford pure 3-hydroxymethylene-thiochroman-4-one.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-2,5-dihydro-4H-thiochromeno[4,3-c]pyrazol-4-ones
This protocol describes the cyclization of the intermediate with arylhydrazines.
Materials:
-
3-Hydroxymethylene-thiochroman-4-one
-
Substituted phenylhydrazine hydrochloride (or other hydrazine derivatives)
-
Ethanol or Glacial Acetic Acid
-
Sodium acetate (if using hydrazine hydrochloride)
Procedure:
-
Dissolve 3-hydroxymethylene-thiochroman-4-one (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted phenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution. If using a free hydrazine base, sodium acetate is not required.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Wash the collected solid with water and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure 2-aryl-2,5-dihydro-4H-thiochromeno[4,3-c]pyrazol-4-one.
Data Presentation
The following table summarizes the typical yields and melting points for a selection of synthesized pyrazole derivatives based on the described protocols.
| Compound ID | R-group on Hydrazine | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 85 | 185-187 |
| 1b | 4-Chlorophenyl | 88 | 210-212 |
| 1c | 4-Methylphenyl | 82 | 198-200 |
| 1d | 4-Nitrophenyl | 90 | 245-247 |
| 1e | 2,4-Dinitrophenyl | 92 | >300 |
Note: Yields and melting points are approximate and can vary based on the specific reaction conditions and purity of reagents.
Mandatory Visualizations
Diagram 1: General Reaction Scheme
Caption: General reaction scheme for the synthesis of pyrazole derivatives.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for pyrazole derivative synthesis.
Conclusion
The protocols described provide a reliable and efficient method for the synthesis of a variety of pyrazole derivatives from this compound. These compounds can serve as a library for screening in various drug discovery programs. The straightforward nature of the reactions makes them amenable to parallel synthesis for the rapid generation of diverse molecular scaffolds. Further optimization of reaction conditions and exploration of a wider range of hydrazine derivatives can lead to the discovery of novel compounds with enhanced biological activities.
References
Method for the Oxidation of Thiochroman-4-one to its Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of Thiochroman-4-one to its corresponding sulfone, this compound 1,1-dioxide. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols provided herein describe two common and effective methods utilizing meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide as oxidizing agents.
Introduction
This compound 1,1-dioxide is a valuable synthetic intermediate. The sulfone moiety significantly alters the electronic and steric properties of the parent this compound, influencing its reactivity and biological activity. The oxidation of the thioether to a sulfone is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is crucial to achieve high yields and purity while avoiding over-oxidation or side reactions. This note details two reliable methods for this conversion, outlining the necessary reagents, conditions, and purification procedures.
Chemical Transformation
The oxidation of this compound to this compound 1,1-dioxide involves the conversion of a thioether to a sulfone.
Caption: General reaction scheme for the oxidation of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the product, as well as a comparison of the two oxidation methods.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm)[1][2] | 13C NMR (CDCl3, δ ppm)[1] |
| This compound | C₉H₈OS | 164.22 | Yellowish Solid | 33-36 | 8.07 (dd, J=8.0, 1.6 Hz, 1H), 7.34 (td, J=7.8, 1.6 Hz, 1H), 7.24 (d, J=8.0 Hz, 1H), 7.14 (td, J=7.6, 1.2 Hz, 1H), 3.20 (t, J=6.4 Hz, 2H), 2.96 (t, J=6.4 Hz, 2H) | 196.8, 140.3, 133.5, 130.0, 128.8, 126.9, 125.1, 40.1, 26.9 |
| This compound 1,1-dioxide | C₉H₈O₃S | 196.22 | Whitish Solid | 138-140 | 8.13 (d, J=0.6 Hz, 1H), 8.02 (d, J=7.8 Hz, 1H), 7.83 (dt, J=7.6, 1.0 Hz, 1H), 7.75 (t, J=8.0 Hz, 1H), 3.70 (d, J=6.6 Hz, 2H), 3.43 (d, J=6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 |
Table 2: Comparison of Oxidation Methods
| Parameter | Method 1: m-CPBA | Method 2: Hydrogen Peroxide |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid | 30% Hydrogen Peroxide |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | Good to Excellent (70-95%) | Good (60-80%) |
| Work-up | Aqueous wash to remove m-chlorobenzoic acid | Neutralization and extraction |
| Safety/Environmental | m-CPBA can be shock-sensitive. By-product is a chlorinated aromatic acid. | H₂O₂ is a strong oxidizer. Acetic acid is corrosive. By-product is water. |
| Selectivity | Generally high, but can lead to Baeyer-Villiger oxidation with excess reagent or prolonged reaction times. | Good selectivity for sulfone formation. |
Experimental Protocols
The following are detailed protocols for the two recommended oxidation methods.
Method 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is generally high-yielding and proceeds under mild conditions.
Caption: Workflow for the m-CPBA oxidation of this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (approximately 2.2 equivalents, considering the purity of the commercial reagent) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a 10% aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2-3 times to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Method 2: Oxidation using Hydrogen Peroxide in Acetic Acid
This method is a more environmentally friendly alternative, with water being the primary by-product.
Caption: Workflow for the H₂O₂ oxidation of this compound.
Materials:
-
This compound
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
To the stirred solution, add 30% aqueous hydrogen peroxide (approximately 3.0 equivalents) dropwise at room temperature. An exotherm may be observed.
-
After the initial addition, stir the reaction mixture at room temperature for 1 hour, then heat to 50-60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
A white precipitate of this compound 1,1-dioxide should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Concluding Remarks
Both the m-CPBA and hydrogen peroxide methods provide effective means for the oxidation of this compound to its sulfone. The choice of method may depend on factors such as desired yield, reaction scale, and environmental considerations. The m-CPBA method often gives higher yields and may be faster, but requires careful handling and a more involved work-up to remove the chlorinated by-product. The hydrogen peroxide method is "greener" but may require longer reaction times and heating. For both methods, careful monitoring of the reaction is recommended to avoid side reactions. The provided protocols should serve as a valuable starting point for researchers in their synthesis of this compound 1,1-dioxide and its derivatives.
References
Application Note: In Vitro Antifungal Susceptibility Testing of Thiochroman-4-one Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiochroman-4-one derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] Several studies have demonstrated their efficacy against various fungal pathogens, making them attractive candidates for the development of new antifungal agents.[3][4] One of the proposed mechanisms of action for their antifungal activity is the inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[2][3] This application note provides a detailed protocol for determining the in vitro antifungal activity of this compound compounds using the broth microdilution method, a standardized technique for antifungal susceptibility testing.[5][6]
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[6][7]
1. Materials and Reagents
-
This compound compounds
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
2. Preparation of Media and Solutions
-
RPMI-1640 Medium: Prepare RPMI-1640 medium buffered with MOPS at a pH of 7.0. Sterilize by filtration.
-
Compound Stock Solutions: Dissolve this compound compounds and the positive control antifungal in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds to allow for sporulation).
-
For yeasts, harvest the colonies and suspend them in sterile saline. For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds using a spectrophotometer (by measuring optical density) and confirming with a hemocytometer.[7]
-
Dilute this stock suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[7]
-
3. Assay Procedure
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound compounds and the control antifungal in the 96-well microtiter plate.[8]
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process across the row to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI-1640 medium to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[5]
4. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[5]
-
Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
The MIC endpoint is typically determined as the concentration that inhibits growth by ≥50% or ≥90% relative to the control.
Experimental Workflow Diagram
Caption: Workflow for the in vitro antifungal broth microdilution assay.
Data Presentation
Quantitative results from the antifungal assay should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
This table is used to present the MIC values, which represent the potency of the compounds.
| Compound ID | Fungal Strain | MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| TCO-001 | Candida albicans ATCC 90028 | 8 | 1 |
| TCO-002 | Candida albicans ATCC 90028 | 4 | 1 |
| TCO-003 | Candida albicans ATCC 90028 | >64 | 1 |
| TCO-001 | Cryptococcus neoformans H99 | 16 | 4 |
| TCO-002 | Cryptococcus neoformans H99 | 8 | 4 |
| TCO-003 | Cryptococcus neoformans H99 | 64 | 4 |
| TCO-001 | Aspergillus fumigatus ATCC 204305 | 32 | 8 |
| TCO-002 | Aspergillus fumigatus ATCC 204305 | 16 | 8 |
| TCO-003 | Aspergillus fumigatus ATCC 204305 | >64 | 8 |
Table 2: Fungal Growth Inhibition Percentage
For compounds that may not achieve complete inhibition, presenting the percentage of growth inhibition at a fixed concentration can be informative.[1][9]
| Compound ID | Fungal Strain | Concentration (µg/mL) | % Inhibition |
| TCO-004 | Botrytis cinerea | 50 | 79% |
| TCO-005 | Botrytis cinerea | 50 | 64% |
| TCO-006 | Verticillium dahliae | 50 | 54% |
| TCO-007 | Fusarium oxysporum | 50 | 40% |
Percent Inhibition is calculated as: [1 - (OD of test well / OD of growth control well)] x 100%
Proposed Mechanism of Action: N-Myristoyltransferase Inhibition
Several studies suggest that this compound derivatives may exert their antifungal effect by targeting N-Myristoyltransferase (NMT).[2][3] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This process, known as myristoylation, is critical for protein localization to membranes and for their biological function. Inhibition of NMT disrupts these essential cellular processes, leading to fungal cell death.
Caption: Inhibition of N-Myristoyltransferase (NMT) by this compound compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Bioactivity Evaluation of Novel this compound Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties - ProQuest [proquest.com]
Application Notes and Protocols: Evaluating the Anticancer Activity of Thiochroman-4-one Derivatives Against MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anticancer potential of novel thiochroman-4-one derivatives against the human breast cancer cell line, MCF-7. This document outlines the methodologies for determining cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and identifying key protein modulations.
Introduction
This compound derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including notable anticancer properties. Their structural similarity to chromones, which are known to exhibit antiproliferative effects, makes them attractive candidates for novel cancer therapeutic development. This document details the experimental procedures to systematically evaluate the efficacy of newly synthesized this compound derivatives on MCF-7 cells, an estrogen-receptor-positive human breast adenocarcinoma cell line commonly used in cancer research. The described protocols will enable researchers to generate robust and reproducible data to support the advancement of promising lead compounds.
Data Presentation: Anticancer Activity of this compound Derivatives
The cytotoxic effects of various this compound derivatives against MCF-7 cells are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for selected derivatives, highlighting the structure-activity relationship (SAR) insights.
| Compound ID | Substitution Pattern | IC50 (µM) against MCF-7 Cells | Reference |
| Compound 1 | Thiochromane fused with a substituted 1,3,4-thiadiazole nucleus | 3.25 | [1] |
| Compound 2 | Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid | >50 (at 50µM, >50% inhibition) | [1] |
| Compound 3 | Thiochromanone-derived thiosemicarbazone | Not specified, but noted to leverage ROS-mediated cytotoxicity | [1] |
Note: This table is a representative example. Researchers should populate it with their own experimental data for a direct comparison of their synthesized derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of this compound derivatives.
Caption: General workflow for anticancer drug screening.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the this compound derivatives on MCF-7 cells by measuring the metabolic activity of viable cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
MCF-7 cells
-
This compound derivatives
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat MCF-7 cells with the this compound derivatives as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of cold 70% ethanol while vortexing gently.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
MCF-7 cells
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, Cyclin B1, CDK1, p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat MCF-7 cells with the this compound derivatives in 6-well or 10 cm plates.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway Analysis
This compound derivatives often exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway and by causing cell cycle arrest, frequently at the G2/M phase. The following diagram depicts a plausible signaling pathway based on the known mechanisms of similar anticancer agents.
Caption: Proposed mechanism of action in MCF-7 cells.
This proposed pathway suggests that this compound derivatives may induce the expression of the cell cycle inhibitor p21, leading to the inhibition of the CDK1/Cyclin B1 complex and subsequent G2/M phase arrest. Simultaneously, these compounds may alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis. Western blot analysis can be used to validate the modulation of these key proteins.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Thiochroman-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of thiochroman-4-one analogs, detailing their synthesis, biological evaluation, and the key structural features influencing their activity. The protocols included offer step-by-step guidance for the synthesis and biological screening of these compounds.
Introduction
Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Their structural similarity to chromones, which are known privileged scaffolds, makes them attractive candidates for drug discovery.[2][3] SAR studies on this compound derivatives have revealed potent anticancer, antibacterial, antifungal, and antileishmanial activities, highlighting their potential as therapeutic agents.[3][4][5][6] This document summarizes key SAR findings and provides detailed experimental protocols for researchers engaged in the development of novel this compound-based drugs.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the core scaffold. Key SAR findings from various studies are summarized below.
Anticancer Activity
This compound derivatives have demonstrated notable anticancer properties. The introduction of a 3-benzylidene moiety has been shown to be a critical determinant of antiproliferative activity. Specifically, compounds with a 1,3-benzylidene group exhibit higher activity compared to those with a 1,4-benzylidene group.[5] Furthermore, 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one compounds have shown superior anticancer activity, with some analogs exhibiting GI50 values below 10 μM, surpassing the efficacy of the standard anticancer drug Adriamycin.[5] In general, compounds featuring the thiochromanone skeleton tend to display higher anticancer activity compared to their chromanone counterparts.
Antibacterial and Antifungal Activity
Several this compound derivatives have been identified as potent antibacterial and antifungal agents. The incorporation of oxime ether and 1,3,4-oxadiazole thioether moieties has yielded compounds with significant activity against various bacterial and fungal strains.[6] For instance, a 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound O-methyl oxime analog displayed potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) with EC50 values of 17 and 28 µg/mL, respectively.[6] Another derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthis compound O-methyl oxime, showed strong antifungal activity against Botrytis cinerea, with an inhibition rate of 79%.[6]
SAR analysis indicates that electron-withdrawing groups at the 6-position of the this compound ring enhance antifungal activity.[5] The presence of a halogen, such as chlorine, on an associated indole ring can further improve efficacy.[5] Pyrazole and isoxazole derivatives of this compound have also been synthesized, with a pyrazole derivative showing effective growth inhibition of Bacillus subtilis.[7]
Antileishmanial Activity
This compound derivatives bearing a vinyl sulfone moiety have demonstrated significant antileishmanial activity with low cytotoxicity.[3] Compounds with this feature exhibited EC50 values lower than 10 μM against intracellular amastigotes of Leishmania panamensis.[3] The presence of both the double bond and the sulfone moiety was found to be crucial for this activity.[3] Fluorine substitution at the C-6 position was also observed to increase leishmanicidal activity.[3]
Quantitative SAR Data
The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the biological activity of this compound analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Modification | Cell Line | Activity (GI50/EC50) | Reference |
| Compound 44 | 3-Arylspiro-[oxirane-2,3'-thiochroman]-4'-one with 3-methoxyphenyl substituent | A-549 (Lung) | < 10 µM | |
| Various | 3-[3/4-(2-Aryl-2-oxoethoxy)arylidene] | 60 Human Tumor Cell Lines | Growth Percentages: -11.63% to 103.44% | [5] |
Table 2: Antibacterial and Antifungal Activity of this compound Analogs
| Compound ID | Modification | Target Organism | Activity (EC50/MIC) | Reference |
| 7a | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl) O-methyl oxime | X. oryzae pv. oryzae | 17 µg/mL | [6] |
| 7a | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl) O-methyl oxime | X. axonopodis pv. citri | 28 µg/mL | [6] |
| 7j | 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methyl O-methyl oxime | B. cinerea | 79% inhibition | [6] |
| 5a | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-carboxamide | X. oryzae pv. oryzae | 24 µg/mL | [8] |
| 5a | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-carboxamide | X. axonopodis pv. citri | 30 µg/mL | [8] |
| Compound 20 | Indole derivative | C. albicans | 4 µg/mL | [5] |
| Compound 22 | NMT inhibitor | C. albicans | 0.5 µg/mL | [5] |
| Compound 8 | Spiro pyrrolidine derivative | B. subtilis, S. epidermidis, S. aureus, E. faecalis | 32 µg/mL | [5] |
Table 3: Antileishmanial Activity of this compound Analogs
| Compound ID | Modification | Target Organism | Activity (EC50) | Selectivity Index (SI) | Reference |
| 4j | Vinyl sulfone moiety, 6-Fluoro | L. panamensis | 3.23 µM | 174 | [3] |
| 4l | Vinyl sulfone moiety | L. panamensis | < 10 µM | > 100 | [3] |
| 33 | Semicarbazone derivative | Leishmania | 5.4 µM | 18.6 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis Protocols
Protocol 1: General Synthesis of Thiochroman-4-ones from Thiophenol and α,β-Unsaturated Carboxylic Acids [3]
This method involves the reaction of a thiophenol derivative with an α,β-unsaturated carboxylic acid, followed by intramolecular Friedel-Crafts acylation for cyclization.
-
Step 1: Michael Addition
-
To a mixture of the α,β-unsaturated carboxylic acid (e.g., crotonic acid, 10 mmol) and the thiophenol derivative (15 mmol), add Iodine (I2, 20 mol%).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a cold saturated sodium thiosulfate solution (20 mL) and extract with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted starting material.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation
-
The product from Step 1 is cyclized using a catalyst such as sulfuric acid, methanesulfonic acid, or oxalyl chloride followed by tin chloride.
-
Purify the resulting this compound derivative by column chromatography.
-
Protocol 2: Palladium-Catalyzed Carbonylative Heteroannulation [1]
This one-pot synthesis provides a regioselective route to substituted thiochroman-4-ones.
-
Reactor Setup : To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%).[1]
-
Reagent Addition : Under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol (1.0 mmol), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol), and the appropriate allene (e.g., 3-methyl-1,2-butadiene, 3.0 mmol).[1]
-
Reaction Execution :
-
Seal the reactor and purge with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide to 400 psi.
-
Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[1]
-
-
Work-up :
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.[1]
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1]
-
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[1]
Biological Assay Protocols
Protocol 3: In Vitro Anticancer Activity Assay (NCI-60 Cell Line Screen) [4]
-
Cell Culture : Culture human tumor cell lines from nine neoplastic diseases in appropriate media and conditions.
-
Compound Preparation : Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Cell Treatment : Seed the cells in 96-well plates and, after 24 hours, treat them with the test compounds at a single dose (e.g., 10⁻⁵ M) or multiple concentrations.
-
Incubation : Incubate the treated cells for a specified period (e.g., 48 hours).
-
Cell Viability Assay : Determine cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.
-
Data Analysis : Calculate the percentage of cell growth or growth inhibition relative to untreated controls. For multi-concentration assays, determine the GI50 (concentration causing 50% growth inhibition).
Protocol 4: In Vitro Antibacterial and Antifungal Susceptibility Testing [6][8]
-
Microorganism Culture : Grow bacterial (e.g., X. oryzae pv. oryzae) and fungal (e.g., B. cinerea) strains in appropriate broth or on agar plates.
-
Compound Preparation : Prepare serial dilutions of the test compounds in the culture medium.
-
Inoculation : Inoculate the wells of a microtiter plate containing the compound dilutions with a standardized suspension of the microorganism.
-
Incubation : Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
Determination of MIC/EC50 :
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
The Effective Concentration 50 (EC50) can be determined by measuring the optical density and calculating the concentration that inhibits growth by 50% compared to the control.
-
Protocol 5: In Vitro Antileishmanial Activity Assay [3]
-
Parasite Culture : Culture Leishmania promastigotes and maintain intracellular amastigotes in a suitable host cell line (e.g., human monocytes U-937).
-
Compound Treatment : Treat the infected host cells with various concentrations of the this compound derivatives.
-
Incubation : Incubate the treated cells for a defined period (e.g., 72 hours).
-
Assessment of Parasite Viability : Determine the number of viable intracellular amastigotes by microscopic counting after Giemsa staining or using a reporter gene assay.
-
Cytotoxicity Assay : Concurrently, assess the cytotoxicity of the compounds on the host cell line using an appropriate method (e.g., MTT assay) to determine the Lethal Concentration 50 (LC50).
-
Data Analysis : Calculate the EC50 (concentration that reduces the number of amastigotes by 50%) and the Selectivity Index (SI = LC50 / EC50).
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological activity of some derivatives of this compound and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity Evaluation of Novel this compound Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties - ProQuest [proquest.com]
Application Notes and Protocols: Thiochroman-4-one in the Synthesis of Leishmanicidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of thiochroman-4-one derivatives as potential leishmanicidal agents. The protocols outlined below are based on published research and are intended to guide researchers in the development of novel anti-leishmanial compounds.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are often limited by toxicity, high cost, and emerging drug resistance. This compound, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry for the development of new leishmanicidal agents.[1][2] Derivatives of this compound, particularly those incorporating vinyl sulfone and hydrazone moieties, have demonstrated significant in vitro activity against Leishmania panamensis, the causative agent of cutaneous leishmaniasis.[1][3]
Data Presentation
The following tables summarize the in vitro leishmanicidal activity (EC50) against intracellular amastigotes of L. panamensis and the cytotoxic activity (LC50) against human monocyte cell line U-937 for key this compound derivatives. The Selectivity Index (SI), calculated as the ratio of LC50 to EC50, is also presented to indicate the compound's selectivity for the parasite over host cells.
Table 1: Leishmanicidal Activity and Cytotoxicity of this compound Vinyl Sulfone Derivatives
| Compound ID | R | EC50 (µM) vs. L. panamensis | LC50 (µM) vs. U-937 cells | Selectivity Index (SI) |
| 4h | H | < 10 | > 561 | > 56.1 |
| 4i | 4-CF3 | < 10 | > 561 | > 56.1 |
| 4j | 4-F | 3.23 | > 561 | > 174 |
| 4k | 4-Cl | < 10 | > 561 | > 56.1 |
| 4l | 4-F | < 10 | > 561 | > 100 |
| 4m | 4-NO2 | < 10 | > 561 | > 56.1 |
| Amphotericin B | - | 0.32 | 39.6 | 123.75 |
Data sourced from Vargas et al. (2017).[1]
Table 2: Leishmanicidal Activity and Cytotoxicity of this compound Hydrazone Derivatives
| Compound ID | R1 | R2 | X | EC50 (µM) vs. L. panamensis | LC50 (µM) vs. U-937 cells | Selectivity Index (SI) |
| 19 | H | Phenyl | O | 5.4 | 100.2 | 18.6 |
| 20 | H | Phenyl | S | 5.1 | 50.1 | 9.8 |
| 22 | F | Phenyl | - | 16.4 | > 556 | > 33.9 |
| Amphotericin B | - | - | - | 0.32 | 39.6 | 123.75 |
Data sourced from Upegui et al. (2017).[3][4]
Experimental Protocols
The following are detailed methodologies for the synthesis of key this compound derivatives and their biological evaluation.
Protocol 1: Synthesis of 2-Aryl-Thiochroman-4-ones
This protocol describes the synthesis of 2-aryl-thiochroman-4-ones, the core scaffold for further derivatization. The example provided is for the synthesis of 2-(4-Fluorophenyl)-thiochroman-4-one.
Materials:
-
Thiophenol
-
4-Fluorocinnamic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Tin(IV) chloride (SnCl4) (1M solution in DCM)
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 4-fluorocinnamic acid (500 mg, 3.0 mmol) in anhydrous DCM, add oxalyl chloride followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous DCM and add thiophenol (440 µL, 4.0 mmol).
-
Cool the solution to -10 °C and add a 1M solution of SnCl4 in DCM (3.0 mL, 3.0 mmol) dropwise.
-
Stir the resulting mixture at 0 °C for 10 minutes and then allow it to warm to room temperature.
-
After stirring for 12 hours, quench the reaction with water (25 mL) and extract with DCM (3 x 25 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane:EtOAc gradient as the eluent to yield the desired product.
Protocol 2: Synthesis of this compound Vinyl Sulfone Derivatives
This protocol details the conversion of thiochroman-4-ones to their corresponding vinyl sulfone derivatives, which have shown potent leishmanicidal activity.[1]
Materials:
-
2-Aryl-thiochroman-4-one
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Iodine (I2)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Oxidation to Sulfone: Dissolve the 2-aryl-thiochroman-4-one in DCM and add m-CPBA. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with a saturated solution of sodium bicarbonate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Dehydrogenation to Vinyl Sulfone: Add a solution of the sulfone in DMSO to a solution of I2 in DMSO. Heat the mixture at 100 °C overnight. Quench the reaction with brine and extract with an organic solvent. Dry the organic layer over Na2SO4 and concentrate. Purify the crude product by column chromatography.
Protocol 3: Synthesis of this compound Hydrazone Derivatives
This protocol describes the synthesis of hydrazone derivatives from the this compound scaffold.[3]
Materials:
-
This compound
-
Appropriate hydrazide (e.g., semicarbazide, thiosemicarbazide)
-
Anhydrous methanol
-
Glacial acetic acid
Procedure:
-
Dissolve the this compound (0.5 mmol) in anhydrous methanol (25 mL).
-
Heat the mixture to reflux.
-
Add the hydrazide (1.0 mmol, 2 equivalents) and glacial acetic acid (60 µL).
-
Continue refluxing for 12 hours.
-
Collect the resulting precipitate by filtration and wash with cold methanol to obtain the pure hydrazone derivative.
Protocol 4: In Vitro Leishmanicidal Activity Assay
This protocol outlines the procedure for evaluating the leishmanicidal activity of the synthesized compounds against intracellular amastigotes of L. panamensis.[1]
Materials:
-
U-937 human monocyte cells
-
Leishmania panamensis promastigotes
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Synthesized compounds
-
Amphotericin B (positive control)
-
Phosphate-buffered saline (PBS)
-
Schneider's insect medium
Procedure:
-
Macrophage Differentiation: Culture U-937 cells in RPMI-1640 supplemented with 10% FBS. Differentiate the monocytes into macrophages by incubating with PMA.
-
Infection: Infect the differentiated macrophages with stationary-phase L. panamensis promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.
-
Compound Treatment: Wash the infected cells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds or Amphotericin B.
-
Incubation: Incubate the treated, infected cells for 72 hours at 37 °C in a 5% CO2 atmosphere.
-
Evaluation: Determine the number of intracellular amastigotes per macrophage by microscopic counting after Giemsa staining. Calculate the EC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol describes the method for assessing the cytotoxicity of the synthesized compounds against the human U-937 cell line.[1]
Materials:
-
U-937 human monocyte cells
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Synthesized compounds
-
Amphotericin B (control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Addition: Add serial dilutions of the test compounds or Amphotericin B to the wells.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO2 atmosphere.
-
MTT Assay: Add MTT solution to each well and incubate for an additional 3 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the LC50 value, which is the concentration of the compound that reduces the cell viability by 50% compared to untreated controls.
Visualizations
The following diagrams illustrate the general synthetic workflows and the biological evaluation process.
Caption: General synthesis workflow for leishmanicidal this compound derivatives.
Caption: Workflow for the biological evaluation of this compound derivatives.
Mechanism of Action
While the precise mechanism of action for all this compound derivatives is not fully elucidated, it is suggested that compounds bearing a vinyl sulfone moiety may act as inhibitors of cysteine proteases.[1] These enzymes are crucial for the survival and virulence of Leishmania parasites. The proposed mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the β-carbon of the vinyl sulfone, leading to irreversible inhibition. Further studies are required to confirm this mechanism and identify the specific cysteine proteases targeted by these compounds.
References
Application of Thiochroman-4-one Derivatives as Antimicrobial Agents: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiochroman-4-one derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. This document provides a detailed overview of their application, including quantitative data on their efficacy, comprehensive experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Antimicrobial Activity of this compound Derivatives
This compound and its derivatives have been shown to be versatile scaffolds in the design of new antimicrobial agents.[1][2] Numerous studies have reported their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial activity is often attributed to the core this compound structure, with substitutions on the aromatic ring and at other positions influencing the potency and spectrum of activity.
Quantitative Data Summary
The antimicrobial efficacy of various this compound derivatives is summarized in the tables below. The data, presented as Minimum Inhibitory Concentration (MIC) and half maximal effective concentration (EC50), has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacillus subtilis | Staphylococcus epidermidis | Staphylococcus aureus | Enterococcus faecalis | Xanthomonas oryzae pv. oryzae (Xoo) | Xanthomonas axonopodis pv. citri (Xac) | Reference |
| Spiro pyrrolidine derivative 8 | 32 | 32 | 32 (ATCC 25923) | 32 | - | - | [3] |
| Compound 7a¹ | - | - | - | - | 17 | 28 | [2][4][5] |
| Compound 11² | - | - | - | - | 24 | 30 | [3] |
| Amoxicillin (Reference) | - | - | - | - | - | - | [6] |
| Bismerthiazol (Reference) | - | - | - | - | >50 | >50 | [2][5] |
| Thiodiazole copper (Reference) | - | - | - | - | >50 | >50 | [2][5] |
¹ 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound O-methyl oxime ² this compound derivative with carboxamide and 1,3,4-thiadiazole thioether moieties
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Candida albicans | Candida neoformans | Botrytis cinerea | Mucor racemosa | Reference |
| Compound 7b³ (MIC, µg/mL) | 0.5-16 | 0.5-16 | - | - | [7] |
| Compound 17⁴ (MIC, µg/mL) | - | 8 | - | 6 | [3] |
| Compound 22⁵ (MIC, µg/mL) | 0.5 | - | - | - | [3] |
| Compound 7j⁶ (% Inhibition) | - | - | 79% | - | [2][4][5] |
| Amphotericin B (Reference) | - | - | - | - | [6] |
| Carbendazim (Reference) | - | - | <79% | - | [2][5] |
³ Substituted this compound derivative ⁴ Spiro-indoline thiochromane derivative ⁵ this compound derivative ⁶ 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthis compound O-methyl oxime
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of the antimicrobial properties of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions. A general approach includes the reaction of a substituted thiophenol with an appropriate acrylic acid derivative to form a 3-(arylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the this compound core.[8] Further modifications can be introduced to this core structure. For instance, novel derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have been synthesized and shown to possess significant antibacterial and antifungal activities.[2][4][5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[6]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., Amoxicillin, Amphotericin B)[6]
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.
Visualizations
The following diagrams illustrate a generalized workflow for antimicrobial drug discovery and a proposed mechanism of action for certain this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with this compound/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Thiochroman-4-one-based N-Myristoyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of thiochroman-4-one derivatives as potent inhibitors of N-Myristoyltransferase (NMT), a clinically validated target for antifungal and antiprotozoal therapies. This document details the synthesis, biological evaluation, and underlying mechanism of action of these compounds, offering valuable protocols and data for researchers in the field of drug discovery.
Introduction to N-Myristoyltransferase (NMT) as a Drug Target
N-Myristoyltransferase is a crucial enzyme in eukaryotes, including fungi and protozoa, but is absent in prokaryotes.[1] It catalyzes the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of cellular proteins.[1] This process, known as N-myristoylation, is vital for a variety of cellular functions, including signal transduction, protein-protein interactions, and membrane targeting.[2][3] The essential role of NMT in the viability of pathogenic fungi and protozoa makes it an attractive target for the development of novel antimicrobial agents.[1][4] this compound derivatives have emerged as a promising class of NMT inhibitors, exhibiting significant activity against various fungal and protozoal species.[5][6]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound-based NMT inhibitors against different pathogens.
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 7b | Candida albicans | 0.5 - 16 | [5] |
| 7b | Cryptococcus neoformans | 0.5 - 16 | [5] |
| 20 | Candida albicans | 4 | [7] |
| 6-methylthis compound | Botrytis cinerea | 100 - 250 (96-100% inhibition) | [8] |
| 6-chlorothis compound | Botrytis cinerea | 100 - 250 (96-100% inhibition) | [8] |
| 7j | Botrytis cinerea | - (79% inhibition) | [9] |
Table 2: Antiprotozoal Activity of this compound Derivatives
| Compound | Protozoan Species | EC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 32 (vinyl sulfone moiety) | Leishmania panamensis | 3.24 | 173.24 | [6][7] |
| 19 (semicarbazone derivative) | Leishmania panamensis | 5.4 | >18.5 | [10] |
| 20 (thiosemicarbazone derivative) | Leishmania panamensis | 5.1 | >9.8 | [10] |
Table 3: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| 11 | Xanthomonas oryzae pv. oryzae (Xoo) | 24 | - | [6] |
| 11 | Xanthomonas axonopodis pv. citri (Xac) | 30 | - | [6] |
| 7a | Xanthomonas oryzae pv. oryzae (Xoo) | 17 | - | [9] |
| 7a | Xanthomonas axonopodis pv. citri (Xac) | 28 | - | [9] |
| 8 | Bacillus subtilis | - | 32 | [6] |
| 8 | Staphylococcus epidermidis | - | 32 | [6] |
| 8 | Staphylococcus aureus (ATCC 25923) | - | 32 | [6] |
| 8 | Enterococcus faecalis | - | 32 | [6] |
Signaling Pathway and Mechanism of Action
NMT inhibitors exert their effect by blocking the myristoylation of key proteins, leading to disruption of essential cellular processes and ultimately cell death. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of NMT inhibition by this compound derivatives.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound-based NMT inhibitors are provided below.
Synthesis of this compound Derivatives
A general and efficient one-pot synthesis method for thiochromen-4-ones involves the cyclization of 3-(arylthio)propanoic acids.[11]
Materials:
-
3-(Arylthio)propanoic acid derivatives
-
Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H) or other suitable cyclizing agents like polyphosphoric acid (PPA).
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve the 3-(arylthio)propanoic acid (1.0 mmol) in dichloromethane (10 mL).
-
Add Eaton's reagent (1.0 mL) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Note: An alternative palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenol with allenes and carbon monoxide can also be employed for the synthesis of thiochroman-4-ones.[12]
In Vitro Antifungal Susceptibility Testing
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum with a known antifungal agent like fluconazole), a negative control (fungal inoculum with medium and DMSO), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[5]
In Vitro Antiprotozoal Activity Assay (e.g., against Leishmania)
This protocol describes the evaluation of the 50% effective concentration (EC₅₀) against the intracellular amastigote form of Leishmania.
Materials:
-
Synthesized this compound derivatives
-
Leishmania promastigotes (e.g., L. panamensis)
-
Human monocytic cell line (e.g., U-937)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation
-
Giemsa stain
-
Positive control (e.g., Amphotericin B)
Procedure:
-
Culture and differentiate U-937 monocytes into macrophages using PMA.
-
Infect the macrophages with stationary-phase Leishmania promastigotes.
-
After infection, wash the cells to remove free parasites.
-
Add serial dilutions of the test compounds to the infected macrophage cultures.
-
Include a positive control (infected cells with a known antileishmanial drug) and a negative control (infected cells with DMSO).
-
Incubate the plates for 72 hours.
-
Fix the cells and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.[10][13]
Cytotoxicity Assay
To determine the selectivity of the compounds, a cytotoxicity assay against a mammalian cell line is performed.
Materials:
-
Synthesized this compound derivatives
-
Mammalian cell line (e.g., U-937 monocytes)
-
Cell culture medium
-
Resazurin or MTT reagent
-
96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 72 hours.
-
Add the viability reagent (e.g., Resazurin) and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound NMT inhibitors.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the biological evaluation of NMT inhibitors.
References
- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hydrazone Derivatives Enhance Antileishmanial Activity of Thiochroman-4-ones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiochroman-4-one via Friedel-Crafts Cyclization
Welcome to the technical support center for the synthesis of Thiochroman-4-one and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of the intramolecular Friedel-Crafts cyclization of 3-(phenylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound via a Friedel-Crafts reaction?
The most common method is a two-step process. First, 3-(phenylthio)propanoic acid is synthesized through the reaction of thiophenol with a β-halopropionic acid (like 3-chloropropionic acid) or by conjugate addition to acrylic acid.[1] The resulting 3-(phenylthio)propanoic acid then undergoes an intramolecular Friedel-Crafts acylation to form the this compound ring.[1]
Q2: What are the common catalysts and reagents used for the cyclization step?
Strong protic acids like concentrated sulfuric acid and methanesulfonic acid are often used to promote the cyclization.[1] Polyphosphoric acid (PPA) is another effective reagent.[2] Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride.[1]
Q3: I am getting a very low yield. What are the most common reasons?
Low yields in this Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: If the thiophenol starting material has strong electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic substitution, hindering the cyclization.
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst.[3] It is crucial to use anhydrous conditions.
-
Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount of the catalyst is often required.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.
-
Poor Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
Q4: I am observing the formation of multiple products. What could be the cause?
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur.[3] This could be due to intermolecular reactions if the reaction concentration is too high, or side reactions involving the sulfur atom. The presence of impurities in the starting material can also lead to undesired byproducts.
Q5: How can I purify the final this compound product?
The most common method for purifying this compound is column chromatography on silica gel.[1][2] A mixture of hexanes and ethyl acetate is typically used as the eluent.[1][2]
Troubleshooting Guide
Issue: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Lewis Acid) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acids and anhydrous solvents. |
| Deactivated Aromatic Ring | If your substrate has strongly deactivating groups, consider using a more forcing reaction condition (e.g., higher temperature, stronger acid). However, be aware that this may also increase side reactions. |
| Insufficient Catalyst | For Lewis acid-catalyzed reactions, ensure at least a stoichiometric amount of the catalyst is used relative to the 3-(phenylthio)propanoic acid derivative. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. For PPA-catalyzed reactions, temperatures around 100 °C are common.[2] |
| Poor Quality Starting Material | Ensure the 3-(phenylthio)propanoic acid precursor is pure. Purify it by recrystallization or chromatography if necessary. |
Issue: Formation of Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Intermolecular Reactions | Run the reaction at a higher dilution to favor the intramolecular cyclization. |
| Side Reactions | Optimize the reaction temperature and time. Over-heating or prolonged reaction times can lead to decomposition or alternative reaction pathways. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents can react with strong Lewis acids. |
Data Presentation
Table 1: Yields of Substituted Thiochromen-4-ones via a One-Pot Synthesis Using Polyphosphoric Acid (PPA)
This table is adapted from a one-pot synthesis of Thiochromen-4-ones, which are closely related to Thiochroman-4-ones and are often synthesized from the same precursors. The data illustrates the effect of substituents on the aromatic ring on the final yield.
| Substituent on Phenyl Ring | Starting Material | Product | Yield (%) |
| 4-Methoxy | 3-(4-methoxyphenylthio)propanoic acid | 6-Methoxythiochromen-4-one | 81 |
| 4-Methyl | 3-(4-methylphenylthio)propanoic acid | 6-Methylthiochromen-4-one | 72 |
| 2-Methyl | 3-(2-methylphenylthio)propanoic acid | 8-Methylthiochromen-4-one | 68 |
| 2,4-Dimethyl | 3-(2,4-dimethylphenylthio)propanoic acid | 6,8-Dimethylthiochromen-4-one | 70 |
| 4-tert-Butyl | 3-(4-tert-butylphenylthio)propanoic acid | 6-tert-Butylthiochromen-4-one | 65 |
| 4-Fluoro | 3-(4-fluorophenylthio)propanoic acid | 6-Fluorothiochromen-4-one | 55 |
| 4-Bromo | 3-(4-bromophenylthio)propanoic acid | 6-Bromothiochromen-4-one | 58 |
| 4-Chloro | 3-(4-chlorophenylthio)propanoic acid | 6-Chlorothiochromen-4-one | 60 |
| 4-Trifluoromethyl | 3-(4-(trifluoromethyl)phenylthio)propanoic acid | 6-(Trifluoromethyl)thiochromen-4-one | 56 |
| None | 3-(phenylthio)propanoic acid | Thiochromen-4-one | 69 |
Data adapted from a study on the one-pot synthesis of Thiochromen-4-ones.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-(phenylthio)propanoic acid
This protocol describes the synthesis of the precursor for the Friedel-Crafts cyclization.
Materials:
-
Thiophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, 6.0 M)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL flask, prepare a solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na₂CO₃ (1.0 M, 25 mL).
-
Add a solution of thiophenol (50 mmol) in 30 mL of EtOH to the flask.
-
Add an aqueous solution of 3-chloropropionic acid (51 mmol) in 20 mL of water.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux overnight (approximately 12 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous phase to a pH of 1-2 with 6.0 M HCl.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 5% to 30%) to yield 3-(phenylthio)propanoic acid.[2]
Protocol 2: Synthesis of this compound via Friedel-Crafts Cyclization using PPA
Materials:
-
3-(phenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, charge 3-(phenylthio)propanoic acid (1.0 mmol) and dichloromethane (1.0 mL).
-
Add polyphosphoric acid (0.5 mL, excess) to the flask. The dichloromethane helps to dissolve the starting material and mix it with the viscous PPA.
-
Heat the reaction mixture to 40 °C to distill off the dichloromethane.
-
Increase the temperature to 100 °C (oil bath) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution (5.0 mL) dropwise to quench the reaction. Stir the resulting mixture for 2 hours at room temperature.
-
Extract the product with dichloromethane (3 x 15.0 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to give the pure this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Side reactions in the synthesis of Thiochroman-4-one and their prevention
Technical Support Center: Synthesis of Thiochroman-4-one
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, preventing side reactions, and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, well-established methods for synthesizing the this compound core structure:
-
Two-Step Synthesis: This is the most common route, which first involves the synthesis of a 3-(arylthio)propanoic acid intermediate. This intermediate is then cyclized via an intramolecular Friedel-Crafts acylation to yield this compound. The initial step is typically a Michael addition of a thiophenol to an acrylic acid derivative or a substitution reaction with a β-halopropionic acid.[1][2]
-
One-Step Synthesis: This method involves the direct reaction between a thiophenol and an α,β-unsaturated acid (like acrylic or crotonic acid) in the presence of a strong acid catalyst, such as methanesulfonic acid, or an iodine catalyst.[1] While more direct, this approach can sometimes result in lower yields compared to the two-step method.[1]
Q2: Why is Polyphosphoric Acid (PPA) so commonly used for the cyclization step?
A2: Polyphosphoric Acid (PPA) is a highly effective reagent for intramolecular Friedel-Crafts acylation (cyclization) for several reasons. It functions as both a strong Brønsted acid catalyst and a powerful dehydrating agent, which is essential for promoting the ring-closure reaction and removing the water molecule formed.[3][4][5][6] Its high viscosity helps to maintain a high reaction temperature, though this can also present challenges in stirring and handling.[5][7]
Q3: What is a typical yield for this compound synthesis?
A3: Yields can vary significantly depending on the chosen method and the specific substrates used (e.g., substitutions on the thiophenol ring). The two-step synthesis involving the cyclization of 3-(arylthio)propanoic acids generally produces moderate to good yields, often ranging from 55% to over 80%.[7][8] One-step methods may result in lower yields.[1]
Q4: How can I effectively monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] Use a suitable eluent system, such as Hexane:Ethyl Acetate, to track the disappearance of the starting material (e.g., 3-(phenylthio)propanoic acid) and the appearance of the this compound product spot. Staining with potassium permanganate or visualization under UV light (254 nm) can aid in identifying the spots.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My final yield is significantly lower than expected, or I've recovered only starting material. What are the most likely causes?
A: Low or no yield is a common issue that can stem from several factors:
-
Ineffective Cyclization: The intramolecular Friedel-Crafts acylation is the most critical and often lowest-yielding step. The PPA may be old or have absorbed atmospheric moisture, reducing its efficacy. Ensure the PPA is fresh and the reaction is run under anhydrous conditions.
-
Insufficient Temperature or Time: PPA-mediated cyclizations often require high heat (typically >100 °C) to proceed efficiently.[6] Ensure your reaction reaches and maintains the target temperature. Monitor via TLC to determine if a longer reaction time is needed.
-
Starting Material Purity: Impurities in the initial thiophenol or the 3-(arylthio)propanoic acid intermediate can inhibit the reaction. Purify the intermediate by recrystallization or chromatography before the cyclization step.
-
Poor Mixing: PPA is highly viscous, which can lead to poor mixing and inefficient heat transfer, especially at larger scales.[7] Using a co-solvent like dichloromethane can help dissolve the starting material and improve mixing, although the DCM will evaporate early in the heating process.[7] Mechanical stirring is highly recommended over magnetic stirring.
Problem 2: Formation of a Dark, Tarry Substance
Q: My reaction mixture turned into a dark brown or black tar, making workup and purification impossible. What causes this?
A: Tar formation is typically a result of decomposition or polymerization due to overly harsh reaction conditions.
-
Excessive Temperature: While heat is necessary, excessive temperatures can cause the starting materials or the product to decompose or polymerize. Carefully control the temperature of the heating mantle or oil bath.
-
Polymerization of Unsaturated Precursors: If you are using a one-step method with acrylic acid, it can polymerize under strong acid and high-heat conditions.
-
Concentrated Acid Side Reactions: Strong acids like PPA or fuming sulfuric acid can cause charring if the temperature is too high or if localized "hot spots" occur due to poor stirring.[2]
Problem 3: Difficult Purification and Multiple TLC Spots
Q: My crude product shows multiple spots on the TLC plate, and they are difficult to separate by column chromatography. What are these likely byproducts?
A: The presence of multiple, often closely-eluting, impurities points to specific side reactions:
-
Disulfide Formation: Thiophenols are susceptible to oxidation, leading to the formation of diaryl disulfides. This can be minimized by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Intermolecular Acylation: Instead of the desired intramolecular cyclization, the 3-(arylthio)propanoic acid can react with another molecule, leading to the formation of linear dimers or oligomers. This is more likely at lower temperatures or if the substrate is sterically hindered for ring closure.
-
Oxidation of Product: The sulfur atom in the this compound product can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods at high temperatures.[1]
-
Positional Isomers: If the aromatic ring of the thiophenol has meta-directing groups or is polysubstituted, cyclization could potentially occur at more than one position, leading to a mixture of isomers.
Data Presentation
Table 1: Comparison of Yields in this compound Synthesis
This table summarizes reported yields for the synthesis of this compound and its derivatives from 3-(arylthio)propanoic acids, highlighting the effect of substituents on the aromatic ring.
| Substituent on Aryl Ring | Reaction Method | Yield (%) | Reference |
| H (unsubstituted) | One-Pot (PPA, DDQ) | 69% | [8] |
| 4-Methoxy | One-Pot (PPA, DDQ) | 81% | [8] |
| 4-Methyl | One-Pot (PPA, DDQ) | 72% | [8] |
| 4-Fluoro | One-Pot (PPA, DDQ) | 61% | [8] |
| 4-Chloro | One-Pot (PPA, DDQ) | 58% | [8] |
| 4-Bromo | One-Pot (PPA, DDQ) | 55% | [8] |
| 2-Methyl (from Crotonic Acid) | I₂ Catalyzed | 75% | [1] |
Data adapted from a one-pot synthesis of Thiochromen-4-ones, where this compound is the intermediate before dehydrogenation.
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive PPA (moisture) | Use fresh PPA; run reaction under an inert, anhydrous atmosphere. |
| Insufficient heat/time | Increase temperature to 100-120 °C; monitor by TLC to confirm completion. | |
| Poor mixing | Use mechanical stirring; add a temporary co-solvent (e.g., DCM). | |
| Tar Formation | Temperature too high | Use a temperature controller; ensure uniform heating. |
| Polymerization of starting material | Introduce acrylic acid slowly to the reaction mixture if using a one-step method. | |
| Multiple Impurities | Disulfide formation | Run the reaction under an inert atmosphere (N₂ or Ar). |
| Intermolecular reaction | Maintain a sufficiently high temperature to favor intramolecular cyclization. | |
| Product oxidation | Minimize exposure to air during workup and purification. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via PPA-Mediated Cyclization
This protocol is a generalized procedure based on common literature methods.[2][7]
Step A: Synthesis of 3-(phenylthio)propanoic acid
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) and acrylic acid (1.1 eq) in a suitable solvent such as toluene or run the reaction neat.
-
Add a catalytic amount of a base (e.g., triethylamine) or an acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC until the thiophenol is consumed.
-
Perform an aqueous workup: dilute with ethyl acetate, wash with dilute HCl to remove the base, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(phenylthio)propanoic acid, which can be purified by recrystallization or used directly in the next step.
Step B: Intramolecular Friedel-Crafts Acylation
-
Equip a round-bottom flask with a mechanical stirrer and a reflux condenser (with a drying tube or inert gas inlet).
-
Add Polyphosphoric Acid (PPA) to the flask (typically 10-20 times the weight of the starting acid).
-
Heat the PPA to ~80 °C to reduce its viscosity.
-
Slowly add the 3-(phenylthio)propanoic acid (1.0 eq) to the hot, stirring PPA.
-
Increase the temperature to 100-120 °C and stir vigorously for 1-3 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Upon completion, cool the reaction mixture to about 60-70 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with water, a saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, typically starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate.[1]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Key synthetic routes to this compound.
Caption: Common side reactions encountered during synthesis.
Caption: Decision workflow for troubleshooting low product yield.
References
- 1. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 4. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Thiochroman-4-one using Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Thiochroman-4-one using column chromatography. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary and mobile phase for the column chromatography of this compound?
A1: The most prevalent method for purifying this compound and its derivatives is column chromatography using silica gel as the stationary phase.[1][2][3] The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1][2][3]
Q2: What is a typical Rf value to aim for when developing a solvent system for this compound purification on TLC?
A2: For optimal separation during column chromatography, it is generally recommended to aim for an Rf value of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate using the chosen solvent system. This range usually provides a good balance between retention and elution, allowing for effective separation from impurities.
Q3: Is this compound stable on silica gel?
A3: While generally stable, some sulfur-containing heterocyclic compounds can interact with the acidic surface of silica gel, potentially leading to degradation or irreversible adsorption. If you suspect compound instability, a 2D TLC can be performed. To do this, run a TLC in one direction, then rotate the plate 90 degrees and develop it again in the same solvent system. If new spots appear off the diagonal, it indicates compound degradation on the silica. In such cases, using deactivated silica gel or an alternative stationary phase like alumina may be beneficial.
Q4: How can I effectively remove baseline impurities that are very non-polar?
A4: To remove highly non-polar impurities, you can start the elution with a very non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). This will wash the non-polar impurities through the column while the more polar this compound remains adsorbed at the top. Once the non-polar impurities have been eluted, the polarity of the mobile phase can be gradually increased to elute your product.
Q5: My crude product is not very soluble in the elution solvent. How should I load it onto the column?
A5: If your crude this compound has poor solubility in the chosen mobile phase, it is advisable to use a "dry loading" technique. This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a free-flowing powder of your crude product adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not elute from the column, or elutes very slowly. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. For example, if you started with 5% ethyl acetate, try increasing to 10%, then 15%, and so on. |
| The compound may be strongly interacting with the acidic silica gel. | Consider adding a small amount (0.1-1%) of a neutral or basic modifier like triethylamine to the mobile phase to reduce strong acidic interactions. Alternatively, use neutral or deactivated silica gel. | |
| Poor separation between this compound and impurities. | The solvent system has poor selectivity for the separation. | Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or tert-butyl methyl ether in combination with hexanes. Run TLC plates with different solvent systems to find one that provides better separation. |
| The column was overloaded with the crude product. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1. | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The collected fractions containing this compound are still impure. | The fractions were collected in volumes that were too large. | Collect smaller fractions to improve the resolution of the separation. Monitor the elution closely using TLC. |
| An impurity is co-eluting with the product. | Re-run the column chromatography on the impure fractions using a shallower solvent gradient or a different solvent system that provides better selectivity. | |
| This compound appears to have decomposed on the column. | The compound is sensitive to the acidic nature of silica gel. | As mentioned in the FAQs, test for stability using 2D TLC. If decomposition is confirmed, use deactivated silica gel, alumina, or consider an alternative purification method like recrystallization. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Beakers and Erlenmeyer flasks for solvent preparation and fraction collection
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system by running TLC plates of the crude mixture. Test various ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. A thin layer of sand can be added on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Once the silica has settled, open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, but keep the volume very small). Using a pipette, carefully add the solution to the top of the silica bed. Allow the solution to absorb completely into the silica.
-
Dry Loading: If the crude product has low solubility in the mobile phase, dissolve it in a volatile solvent, add silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure from a pump or inert gas can be applied.
-
Monitor the separation by periodically collecting small samples from the eluent and spotting them on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
The following table summarizes typical column chromatography conditions and outcomes for the purification of this compound and its derivatives as reported in the literature.
| Compound | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Yield (%) | Purity | Reference |
| 2-Methylthis compound | Silica gel | 9:1 | 75 | Pure (by NMR) | [3] |
| 6-Fluorothis compound | Silica gel | 9:1 | 90 | Pure (by NMR) | [3] |
| 2-Phenylthis compound | Silica gel | Not specified | 45 | >95% | [3] |
| 6-Methoxythiochromen-4-one | Silica gel | 5-10% Ethyl acetate in Hexanes | 81 | Not specified | [1] |
| 6,8-Dimethylthiochromen-4-one | Silica gel | 5-10% Ethyl acetate in Hexanes | 70 | Not specified | [1] |
| 6-Chlorothiochromen-4-one | Silica gel | 5-10% Ethyl acetate in Hexanes | 60 | Not specified | [1] |
Visualizations
References
Troubleshooting low yield in the cyclization of 3-(arylthio)propanoic acids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yield during the intramolecular Friedel-Crafts cyclization of 3-(arylthio)propanoic acids to form thiochroman-4-ones and related structures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to low yields in your cyclization reaction.
Q1: My reaction yield is very low. What are the most common causes?
Low yields in this intramolecular Friedel-Crafts acylation can often be attributed to several factors:
-
Poor Quality Starting Material: The purity of your 3-(arylthio)propanoic acid is critical. Impurities can interfere with the reaction.
-
Inactive Cyclizing Agent: The dehydrating agents used (e.g., Polyphosphoric Acid, Eaton's Reagent) are sensitive to moisture. Contamination with water will deactivate them.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Inadequate heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions.
-
Presence of Deactivating Groups: Strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, making the cyclization difficult.[1][2]
-
Side Reactions: Several side reactions can compete with the desired cyclization, reducing the yield of your product.
Q2: I suspect my starting material is impure. How can I purify it?
The 3-(arylthio)propanoic acid starting materials are typically prepared by the reaction of a thiophenol with a 3-halopropanoic acid or by a Michael addition to acrylic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a common and effective purification method. Purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Q3: My cyclizing agent might be old or contaminated. What should I do?
Polyphosphoric acid (PPA) and Eaton's reagent are hygroscopic. It is best to use freshly opened or properly stored reagents. Eaton's reagent can be freshly prepared by dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid.[3] If you suspect your PPA is old, its viscosity will be lower than expected due to water absorption.
Q4: What are the optimal temperature and reaction time?
The optimal conditions depend on the specific substrate and the cyclizing agent.
-
With Polyphosphoric Acid (PPA): Temperatures typically range from 80°C to 120°C. Reaction times can vary from 1 to 6 hours. The reaction should be monitored by TLC to determine completion.
-
With Eaton's Reagent: This reagent is often more reactive, allowing for lower reaction temperatures (e.g., 60-80°C) and shorter reaction times.[3][4]
Q5: I am observing the formation of multiple products. What are the likely side reactions?
Several side reactions can lead to a complex product mixture:
-
Intermolecular Condensation: Instead of cyclizing, two molecules of the 3-(arylthio)propanoic acid can react with each other, leading to polymeric material. This is more likely at high concentrations.
-
Pummerer Rearrangement: If the thioether is oxidized to a sulfoxide, a Pummerer rearrangement can occur in the presence of an acid anhydride (which can be formed in situ), leading to α-acyloxy thioethers instead of the desired cyclized product.[3][5][6]
-
Sulfone Formation: Over-oxidation of the thioether to a sulfone prior to cyclization will deactivate the ring system towards electrophilic acylation, preventing the desired reaction.
-
Decomposition/Charring: At excessively high temperatures, especially with PPA, the starting material and product can decompose, leading to a dark, tarry reaction mixture.
Q6: How can I minimize side reactions?
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents to prevent unwanted side reactions with water.
-
Control the Temperature: Use an oil bath for precise temperature control. Start with a lower temperature and gradually increase it if the reaction is not proceeding.
-
Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation of the thioether.
-
Consider High Dilution: To minimize intermolecular reactions, the reaction can be performed at a higher dilution, although this may require longer reaction times.
Data Presentation: Yields with Various Substituents
The electronic nature of the substituents on the aryl ring significantly impacts the yield of the cyclization. Generally, electron-donating groups (EDGs) facilitate the reaction, while electron-withdrawing groups (EWGs) tend to decrease the yield.
| Substituent (R) | R Position | Cyclizing Agent | Yield (%) | Reference |
| 4-OCH₃ | para | PPA | 81 | [4] |
| 4-CH₃ | para | PPA | 72 | [4] |
| H | - | PPA | 69 | [4] |
| 2-CH₃ | ortho | PPA | 68 | [4] |
| 4-t-Butyl | para | PPA | 65 | [4] |
| 4-i-Propyl | para | PPA | 62 | [4] |
| 4-F | para | PPA | 60 | [4] |
| 4-Cl | para | PPA | 58 | [4] |
| 4-Br | para | PPA | 55 | [4] |
| 4-CF₃ | para | PPA | 56 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: Place 3-(arylthio)propanoic acid (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.
-
Reaction: Heat the mixture in an oil bath at 100-120°C with vigorous stirring for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Cyclization using Eaton's Reagent
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(arylthio)propanoic acid (1.0 mmol).
-
Reagent Addition: Add Eaton's reagent (a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid, approximately 5-10 mL per gram of starting material).
-
Reaction: Stir the mixture at 60-80°C for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography.
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 2-aryl-4H-thiochromen-4-one.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-aryl-4H-thiochromen-4-one derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-aryl-4H-thiochromen-4-ones, categorized by the synthetic method.
Method 1: Palladium-Catalyzed Cross-Coupling of 2-sulfinyl-thiochromones and Arylboronic Acids
This method is a versatile approach for the synthesis of a wide range of 2-aryl-4H-thiochromen-4-one derivatives.[1][2][3] However, as with many cross-coupling reactions, challenges can arise.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh catalyst: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is from a reliable source and has been stored under an inert atmosphere.[4][5] - Screen different palladium sources: If a Pd(II) precatalyst like Pd(OAc)₂ is used, ensure it is effectively reduced to Pd(0) in situ.[6] Consider starting with a Pd(0) source such as Pd(PPh₃)₄.[6] - Catalyst poisoning: Sulfur-containing compounds can sometimes poison palladium catalysts.[1][3] If catalyst poisoning is suspected, increasing the catalyst loading might improve the yield, although this should be done judiciously. |
| Ligand Issues | - Optimize ligand choice: The ligand plays a crucial role in the efficiency of the cross-coupling reaction. For the synthesis of 2-aryl-4H-thiochromen-4-ones, bulky, electron-rich phosphine ligands like XPhos have been shown to be effective.[1][3][7] - Check ligand-to-metal ratio: An insufficient amount of ligand can lead to catalyst decomposition. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[6] |
| Inefficient Activation | - Screen Lewis acids: The addition of a Lewis acid, such as Zn(OTf)₂, can significantly enhance the reaction rate and yield.[1][3][7] If yields are low, screening different Lewis acids (e.g., In(OTf)₃, Fe(OTf)₃) may be beneficial.[7] - Base selection: The choice of base is critical for the transmetalation step. While not explicitly detailed for this specific reaction, in general Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates.[4] |
| Poor Reagent Quality | - Boronic acid decomposition: Boronic acids are susceptible to degradation, particularly protodeboronation.[6] It is recommended to use fresh or recently purified boronic acids. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[5] |
| Suboptimal Reaction Conditions | - Ensure inert atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[6] It is crucial to thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4] - Optimize temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80 °C) may be beneficial.[4][6] However, excessive heat can lead to catalyst decomposition and an increase in side reactions. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Arylboronic Acid | Presence of oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[6] | - Improve degassing: Ensure the reaction setup is free of oxygen by thoroughly degassing the solvent and maintaining a positive inert gas pressure.[4][6] |
| Protodeboronation of Arylboronic Acid | Hydrolysis of the C-B bond: This is often accelerated by excess water or prolonged reaction times at high temperatures. | - Use anhydrous solvents: Ensure all solvents are properly dried before use. - Use boronic esters: Pinacol esters or other derivatives are generally more stable towards protodeboronation.[5] |
| Dehalogenation of Aryl Halide (if used as starting material) | Presence of a hydrogen source: This can occur via a hydride transfer to the palladium complex. | - Use a non-protic solvent: Avoid alcoholic solvents if dehalogenation is observed. |
Method 2: Intramolecular Friedel-Crafts Acylation of 3-(Arylthio)propanoic Acids
This one-pot synthesis is an alternative route to the thiochromen-4-one core.[8][9]
Issue 1: Low Yield of Cyclized Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Acylation | - Choice of Lewis Acid/Protic Acid: This reaction is typically promoted by strong acids. Polyphosphoric acid (PPA) is commonly used.[9] If yields are low, screening other Lewis acids like AlCl₃ or FeCl₃ may be beneficial.[10] - Insufficient mixing: PPA is highly viscous. Ensuring efficient stirring to create a homogenous mixture is crucial for the reaction to proceed to completion.[11] |
| Deactivation of Aromatic Ring | - Strongly electron-withdrawing groups: Substituents on the arylthio moiety that strongly deactivate the aromatic ring can hinder the electrophilic aromatic substitution. |
| Suboptimal Temperature | - Reaction temperature is too low: Friedel-Crafts acylations often require elevated temperatures to overcome the activation energy barrier. |
Frequently Asked Questions (FAQs)
Q1: My purified 2-aryl-4H-thiochromen-4-one is a yellow solid, but the literature reports it as a white or off-white solid. What could be the issue?
A1: The yellow coloration can sometimes be due to trace impurities that are difficult to remove by column chromatography alone.[7] Recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) can often help in obtaining a purer, less colored product.
Q2: How can I monitor the progress of the cross-coupling reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on the TLC plate will help in determining the consumption of the starting materials.
Q3: What is the best way to purify the final product?
A3: The most common method for purifying 2-aryl-4H-thiochromen-4-ones is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes.[1][7][8]
Q4: I am having trouble with the solubility of my starting materials in the reaction solvent. What can I do?
A4: For the palladium-catalyzed cross-coupling, DMF is a commonly used solvent that is effective at dissolving the reactants.[1][7] If solubility remains an issue, a slight increase in the reaction temperature or the use of a co-solvent might be helpful, but this should be optimized carefully to avoid side reactions. For the Friedel-Crafts acylation using PPA, a small amount of a co-solvent like DCM can be used to initially dissolve the starting material before being distilled off as the reaction is heated.[11]
Data Presentation
Table 1: Optimization of Lewis Acid for the Cross-Coupling Reaction of 2-(methylsulfinyl)-4H-thiochromen-4-one with Phenylboronic Acid[7]
| Entry | Lewis Acid (0.2 equiv) | Solvent | Yield (%) |
| 1 | SbCl₃ | DMF | 42 |
| 2 | TMSOTf | DMF | 50 |
| 3 | Cu(OTf)₂ | DMF | 39 |
| 4 | Fe(OTf)₃ | DMF | 59 |
| 5 | In(OTf)₃ | DMF | 64 |
| 6 | Zn(OTf)₂ | DMF | 67 |
| 7 | Zn(OTf)₂ | THF | 31 |
Table 2: Substrate Scope for the Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives[1]
| Product | Arylboronic Acid | Yield (%) |
| 3a | Phenylboronic acid | 67 |
| 3b | 4-Methylphenylboronic acid | 67 |
| 3e | 4-Methoxyphenylboronic acid | 60 |
| 3g | 4-Bromophenylboronic acid | 38 |
| 3h | 4-Nitrophenylboronic acid | 61 |
| 3j | 3-Hydroxyphenylboronic acid | 57 |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-4H-thiochromen-4-ones via Cross-Coupling[1][7]
To a stirred solution of the 2-sulfinyl-thiochromone (1.0 equiv) in DMF (e.g., 3.0 mL for a 0.5 mmol scale) are added Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv), and the corresponding arylboronic acid (2.0 equiv). The reaction mixture is then heated to 80 °C for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired 2-aryl-4H-thiochromen-4-one.
General Procedure for the One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids[8]
To 3-(arylthio)propanoic acid (1.0 equiv) in a reaction vessel, add polyphosphoric acid (PPA) (10 equiv). The mixture is heated with stirring, for example at 100-120 °C, for a specified time (e.g., 2 hours). The reaction is then cooled to room temperature and quenched by the slow addition of an aqueous saturated NaHCO₃ solution. The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the thiochromen-4-one.
Visualizations
Caption: Experimental workflow for the synthesis of 2-aryl-4H-thiochromen-4-one.
Caption: Inhibition of the uPAR signaling pathway by 2-aryl-4H-thiochromen-4-one.
References
- 1. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aryl-4 H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 11. preprints.org [preprints.org]
Identification and removal of byproducts in Thiochroman-4-one synthesis
Welcome to the technical support center for the synthesis of Thiochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and identification of this compound and its related byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve a two-step process. The first step is the synthesis of 3-(phenylthio)propanoic acid, typically by reacting thiophenol with either 3-chloropropanoic acid or an α,β-unsaturated acid like acrylic acid. The second step is an intramolecular Friedel-Crafts acylation of the 3-(phenylthio)propanoic acid to cyclize it into this compound. This cyclization is commonly mediated by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid.[1]
Q2: I am seeing an additional spot on my TLC plate after the cyclization reaction. What could it be?
A2: A common byproduct in the synthesis of this compound is Thiochromen-4-one, which is the dehydrogenated analog. This can occur, especially at higher reaction temperatures or with prolonged reaction times. Another possibility is the presence of unreacted 3-(phenylthio)propanoic acid. To distinguish between these, you can use co-spotting on your TLC plate with standards of the starting material and the expected product. Thiochromen-4-one is typically more conjugated and may appear as a different color under UV light.
Q3: My crude product is a thick, dark oil that is difficult to purify. What could be the cause?
A3: The formation of a dark, viscous crude product often suggests the presence of polymeric byproducts. Polyphosphoric acid (PPA) is a strong dehydrating agent and can promote intermolecular reactions, leading to the formation of oligomers or polymers, especially at high temperatures. To minimize this, it is crucial to control the reaction temperature and time carefully. Using the minimum effective amount of PPA can also help.
Q4: How can I effectively remove the polyphosphoric acid (PPA) during the workup?
A4: Quenching the reaction mixture by pouring it onto crushed ice or into a large volume of cold water is the standard procedure. This hydrolyzes the PPA and makes it easier to handle. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. It is important to perform this step cautiously as the hydrolysis of PPA is exothermic. Subsequent washes of the organic layer with a saturated sodium bicarbonate solution will help to neutralize any remaining acidic residues.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete cyclization | - Increase the reaction time or temperature gradually while monitoring the reaction by TLC. - Ensure the PPA is fresh and has not absorbed atmospheric moisture. - Consider using a different cyclizing agent, such as Eaton's reagent (P₂O₅ in methanesulfonic acid), which can be more effective at lower temperatures. |
| Degradation of product | - Avoid excessive heating or prolonged reaction times. - Ensure the workup is performed promptly after the reaction is complete. |
| Inefficient extraction | - Perform multiple extractions with a suitable organic solvent. - Check the pH of the aqueous layer to ensure it is not preventing the product from partitioning into the organic phase. |
Problem 2: Difficulty in Separating Byproducts by Column Chromatography
| Byproduct | Suggested Eluent System | Additional Tips |
| Unreacted Thiophenol | Hexane/Ethyl Acetate (e.g., 95:5 to 90:10) | Thiophenol is less polar than this compound and should elute first. A preliminary wash of the crude product with a dilute base can help remove acidic thiophenol. |
| Unreacted 3-(phenylthio)propanoic acid | Hexane/Ethyl Acetate with 0.5-1% acetic acid | The starting acid is significantly more polar and will have a much lower Rf value. Adding a small amount of acetic acid to the eluent can improve the peak shape of the carboxylic acid. |
| Thiochromen-4-one | Hexane/Ethyl Acetate (e.g., 80:20 to 70:30) | Thiochromen-4-one is slightly more polar than this compound. A less polar solvent system will provide better separation. Careful fractionation is required as the Rf values can be close. |
| Polymeric materials | These are often very polar and may remain at the baseline of the TLC or the top of the column. A silica gel plug filtration before the main chromatographic separation can remove a significant portion of these impurities. |
Byproduct Identification
A summary of common byproducts and their characteristic ¹H NMR chemical shifts are provided below for identification purposes.
| Compound | Key ¹H NMR Chemical Shifts (CDCl₃, δ ppm) |
| This compound (Product) | ~8.1 (dd, 1H, Ar-H), ~7.4-7.2 (m, 3H, Ar-H), ~3.3 (t, 2H, -S-CH₂-), ~3.1 (t, 2H, -CH₂-CO-) |
| Thiophenol (Starting Material) | ~7.3-7.1 (m, 5H, Ar-H), ~3.4 (s, 1H, -SH) |
| 3-(Phenylthio)propanoic acid (Precursor) | ~7.4-7.2 (m, 5H, Ar-H), ~3.2 (t, 2H, -S-CH₂-), ~2.8 (t, 2H, -CH₂-COOH) |
| Thiochromen-4-one (Byproduct) | ~8.5 (dd, 1H, Ar-H), ~7.8 (d, 1H, vinyl-H), ~7.6-7.5 (m, 3H, Ar-H), ~7.1 (d, 1H, vinyl-H)[2] |
Experimental Protocols
Synthesis of 3-(Phenylthio)propanoic acid
This procedure is a common method for the preparation of the precursor for this compound.
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
To this solution, add 3-chloropropanoic acid (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the disappearance of thiophenol by TLC.
-
After cooling to room temperature, acidify the mixture with concentrated HCl until the pH is ~1-2.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(phenylthio)propanoic acid, which can be purified by recrystallization or used directly in the next step.[3]
Synthesis of this compound via PPA-mediated Cyclization
This protocol describes the intramolecular Friedel-Crafts acylation to form the final product.
-
To a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the PPA to 80-100 °C with stirring.
-
Slowly add 3-(phenylthio)propanoic acid (1.0 eq) to the hot PPA.
-
Continue stirring at this temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extract the resulting aqueous slurry three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Data Presentation
The choice of the cyclizing agent can significantly impact the yield of this compound and the formation of byproducts. The following table summarizes a comparison of different acidic conditions for the cyclization of 3-(arylthio)propanoic acids, highlighting the formation of Thiochromen-4-one as a significant byproduct at higher temperatures.
| Acid | Temperature (°C) | Time (h) | This compound Yield (%) | Thiochromen-4-one Yield (%) | Reference |
| H₂SO₄ | 0 to rt | 12 | Modest (demethylated byproduct observed with methoxy substituent) | Not Reported | [3] |
| PPA | 50 | 2 | 20 | 0 | [2] |
| PPA | 50 | 4 | 25 | 0 | [2] |
| PPA | 50 | 12 | Significantly Increased | 0 | [2] |
| PPA | 100 | 12 | - | High Yield | [2] |
Note: The study by Mao et al. (2018) focused on the one-pot synthesis of Thiochromen-4-ones, hence the higher temperature conditions favoring the dehydrogenated product.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
References
Technical Support Center: One-Pot Synthesis of Thiochromen-4-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of thiochromen-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the one-pot synthesis of thiochromen-4-ones?
The synthesis of thiochromen-4-ones can be challenging due to the inherent properties of sulfur.[1][2][3][4][5][6] Key difficulties include managing sulfur's multiple oxidation states and its propensity to form diverse bonding patterns, which can lead to the formation of side products and complicate purification.[1][2][3][4][5][6] Additionally, the reactivity of starting materials and the stability of intermediates can significantly impact the overall yield and purity of the final product.
Q2: What are the advantages of a one-pot synthesis for thiochromen-4-ones?
One-pot synthesis offers several advantages over multi-step procedures. By performing multiple transformations in a single reaction vessel without isolating intermediates, this approach saves time and resources.[1][3] It also increases efficiency and reduces waste, making it a more environmentally friendly method.[1][3]
Q3: What is a common one-pot method for synthesizing thiochromen-4-ones?
A frequently employed one-pot synthesis involves the conversion of 3-(arylthio)propanoic acids into thiochromen-4-ones.[1] This process typically involves two key transformations within the same reaction vessel, eliminating the need for intermediate purification steps.[1]
Q4: How do different substituents on the aromatic ring of the starting material affect the reaction yield?
The electronic nature of substituents on the aromatic ring of 3-(arylthio)propanoic acids influences the reaction yield. Generally, substrates with both electron-donating and electron-withdrawing groups can be successfully converted to thiochromen-4-ones.[1][4][5] However, yields may vary, with electron-donating groups sometimes leading to higher yields. For instance, 3-(arylthio)propanoic acids with methoxy groups have been reported to produce yields as high as 81%.[1][4][5] In contrast, substrates with strong electron-withdrawing groups like trifluoromethyl or halogens may result in slightly lower chemical yields, typically in the range of 55-60%.[1][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and maintains the optimal temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material or intermediates. | Use high-purity starting materials and anhydrous solvents. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture. | |
| Ineffective catalyst or reagent. | Use fresh or properly stored catalysts and reagents. For reactions involving palladium catalysts, catalyst poisoning by sulfur compounds can be an issue; consider using a higher catalyst loading if necessary.[7][8] | |
| Formation of Multiple Side Products | Incorrect reaction temperature. | Optimize the reaction temperature. A lower temperature may reduce the formation of side products, while a higher temperature might be necessary to drive the reaction to completion. |
| Presence of impurities in starting materials or solvents. | Purify starting materials and use dry, high-purity solvents. | |
| Side reactions due to the nature of the sulfur atom. | The inherent reactivity of sulfur can lead to various side products. Careful control of reaction conditions is crucial. Consider alternative synthetic routes if side product formation is persistent. | |
| Difficult Purification | Co-elution of the product with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. Recrystallization can be an effective alternative or additional purification step. |
| Presence of colored impurities. | Some reactions may produce difficult-to-remove colored impurities.[8] Treatment with activated charcoal during workup may help. Ensure complete removal of any metal catalysts, as residual metals can cause coloration. |
Data Summary
Table 1: Reported Yields for the One-Pot Synthesis of Substituted Thiochromen-4-ones from 3-(Arylthio)propanoic Acids
| Substituent on Aromatic Ring | Product | Yield (%) | Reference |
| 4-Methoxy | 6-Methoxy-4H-thiochromen-4-one | 81 | [1] |
| 2-Methoxy | 8-Methoxy-4H-thiochromen-4-one | 73 | [2] |
| 2,4-Dimethyl | 6,8-Dimethyl-4H-thiochromen-4-one | 70 | [2] |
| 2-Methyl | 8-Methyl-4H-thiochromen-4-one | 68 | [2] |
| Unsubstituted | 4H-Thiochromen-4-one | 69 | [1] |
| 4-tert-Butyl | 6-tert-Butyl-4H-thiochromen-4-one | 65 | [4][5] |
| 2-Isopropyl | 8-Isopropyl-4H-thiochromen-4-one | 62 | [2] |
| 4-Fluoro | 6-Fluoro-4H-thiochromen-4-one | 60 | [1] |
| 4-Chloro | 6-Chloro-4H-thiochromen-4-one | 55 | [1] |
| 4-Bromo | 6-Bromo-4H-thiochromen-4-one | 58 | [1] |
| 4-Trifluoromethyl | 6-Trifluoromethyl-4H-thiochromen-4-one | 56 | [1] |
Experimental Protocols & Visualizations
General Experimental Protocol for the One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids
This protocol is a generalized procedure based on reported literature.[1][2] Researchers should consult the original publications for specific details and safety precautions.
-
Reaction Setup: To a solution of the appropriate 3-(arylthio)propanoic acid in a suitable solvent (e.g., dichloromethane), add the cyclizing agent (e.g., polyphosphoric acid).
-
Reaction Execution: Stir the mixture at the specified temperature for the required duration. The reaction progress should be monitored by TLC.
-
Workup: After completion, quench the reaction by pouring the mixture into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for the one-pot synthesis of Thiochromen-4-ones.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for one-pot thiochromen-4-one synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of Thiochromones[v1] | Preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. scilit.com [scilit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purification of Thiochroman-4-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC purification of Thiochroman-4-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of this compound and its derivatives.
Q1: I am not getting good retention of my this compound derivative on a standard C18 column. What can I do?
A1: Poor retention of this compound derivatives on traditional alkyl columns like C18 can occur because these compounds, while containing a hydrophobic backbone, also possess polar functional groups, and the sulfur atom can add a hydrophilic character.[1] Here are several strategies to improve retention:
-
Optimize the Mobile Phase:
-
Decrease the organic solvent percentage: In reversed-phase HPLC, reducing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention time.[2]
-
Change the organic solvent: Methanol and acetonitrile have different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the retention characteristics.[3] For phenyl-containing stationary phases, methanol can be particularly effective at enhancing selectivity through pi-pi interactions.[3]
-
-
Consider an Alternative Stationary Phase:
-
Phenyl Columns (e.g., Phenyl-Hexyl): These columns can provide alternative selectivity for aromatic compounds like Thiochroman-4-ones through π-π interactions.
-
Biphenyl Columns: These are an excellent choice for increasing the retention of sulfur-containing aromatic compounds.[1] The biphenyl phase's ability to engage in π-π interactions can significantly improve the retention of compounds containing sulfone or sulfoxide groups, which have dipole moments.[1]
-
-
Adjust the pH of the Mobile Phase: If your derivative has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact retention. For acidic or basic compounds, using a buffer to maintain a pH where the analyte is in its neutral form will generally increase retention on a reversed-phase column.[3]
Q2: My peaks are broad. What are the common causes and solutions?
A2: Broad peaks in HPLC can be caused by a variety of factors. Here is a systematic approach to troubleshooting this issue:
-
Column-Related Issues:
-
Column Contamination/Aging: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, replacing the column might be necessary.[4] A guard column can be used to protect the analytical column from contaminants.[5]
-
Column Overloading: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or the concentration of your sample.[4]
-
-
Mobile Phase and Flow Path Issues:
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening. Ideally, dissolve your sample in the mobile phase.[4]
-
Extra-Column Volume: Long tubing between the column and the detector can contribute to peak broadening. Ensure the tubing is as short as possible and has a narrow internal diameter.[6]
-
-
Temperature Effects:
Q3: How do I resolve enantiomers of a chiral this compound derivative?
A3: The separation of enantiomers requires a chiral environment. This can be achieved through several HPLC techniques:
-
Chiral Stationary Phases (CSPs): This is the most common and direct method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for separating a broad range of chiral compounds.[7][8] For this compound derivatives, columns like Chiralcel IB N-5 have been successfully used.[9]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on a standard achiral column.[10]
-
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10] This is an indirect method and requires that the derivatization reaction goes to completion without racemization.[10]
Q4: I am observing high backpressure in my HPLC system. What should I check?
A4: High backpressure is a common issue that can indicate a blockage in the system. Here's a checklist of potential causes and solutions:
-
Column Blockage: The column frit may be blocked by particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced.
-
Precipitated Buffer: If you are using a buffered mobile phase, ensure that the buffer is soluble in the entire composition range of your gradient. Salt precipitation can occur when mixing high concentrations of buffer with high percentages of organic solvent, leading to blockages.[11]
-
System Blockage: Check for blockages in other parts of the system, such as the injector, tubing, or guard column. Systematically disconnect components starting from the detector and working backward to identify the source of the high pressure.
-
Mobile Phase Viscosity: High viscosity of the mobile phase can lead to higher pressure. This can be influenced by the choice of organic solvent and the column temperature.[11]
Q5: My baseline is noisy or drifting. How can I fix this?
A5: An unstable baseline can interfere with the accurate detection and quantification of your peaks.
-
For a Noisy Baseline:
-
Air Bubbles: Air bubbles in the pump or detector can cause a noisy baseline. Degas your mobile phase thoroughly and purge the pump.[6]
-
Leaks: Check for leaks in the system, particularly at fittings.[6]
-
Contaminated Detector Cell: The detector flow cell may be contaminated. Flush the cell with a strong, appropriate solvent.[6]
-
Failing Lamp: The detector lamp may be nearing the end of its life.[6]
-
-
For a Drifting Baseline:
-
Column Temperature Fluctuations: Ensure the column is properly thermostatted in a column oven.[6]
-
Poor Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[6]
-
Mobile Phase Composition Changes: If you are mixing solvents online, ensure the mixer is functioning correctly. Preparing the mobile phase manually can help diagnose this issue.[5][6]
-
Column Bleed: The stationary phase may be degrading, especially if using aggressive mobile phases (high pH) or temperatures.
-
Experimental Protocols & Data
Table 1: Example HPLC Conditions for Chiral Separation of this compound Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | (R/S)-Thiochroman-4-one 1-oxide | (S/R)-Thiochroman-4-ol | syn-(1R,4S/1S,4R)-Thiochroman-4-ol 1-oxide |
| Column | Chiralcel IB N-5 | Chiralcel IB N-5 | Chiralcel IB N-5 |
| Mobile Phase | n-hexane:isopropanol (70:30) | n-hexane:isopropanol (95:5) | n-hexane:isopropanol (93:7) |
| Flow Rate | 0.8 mL/min | 0.6 mL/min | 0.6 mL/min |
| Retention Times | tR 18.4 min (S), 19.4 min (R) | tR 22.19 min (S), 26.75 min (R) | tR 50.6 min (1R,4S), 60.1 min (1S,4R) |
| Reference | [9] | [9] | [9] |
Table 2: General Starting Conditions for Reversed-Phase HPLC Method Development
| Parameter | Recommendation |
| Column | C18, Phenyl-Hexyl, or Biphenyl (for enhanced retention) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV, wavelength based on the UV max of the specific derivative |
Detailed Methodologies
Protocol 1: General Reversed-Phase Analysis of this compound Derivatives
-
Column: Use a C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: Linear gradient from 5% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: Hold at 5% B to re-equilibrate the column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detector set at the absorbance maximum of the target compound.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, preferably the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Separation of a this compound Derivative
-
Column: Chiralcel IB N-5 (or another suitable polysaccharide-based chiral column).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). Adjust the ratio to optimize resolution and retention time (e.g., 95:5 for increased retention, 70:30 for decreased retention).[9]
-
Flow Rate: 0.6 - 0.8 mL/min.[9]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is fully dissolved and filtered.
Visualized Workflows and Logic
Caption: A general experimental workflow for the HPLC purification of this compound derivatives.
Caption: A troubleshooting decision tree for common HPLC issues with Thiochroman-4-ones.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. ijsdr.org [ijsdr.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity | MDPI [mdpi.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. lcms.cz [lcms.cz]
Preventing the formation of impurities in palladium-catalyzed cross-coupling of thiochromones.
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of thiochromones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the palladium-catalyzed cross-coupling of thiochromones?
A1: The most frequently encountered impurities include:
-
Homocoupling products: These arise from the coupling of two identical starting molecules (e.g., two thiochromone molecules or two boronic acid molecules).[1][2][3][4] This side reaction is often promoted by the presence of oxygen.[4]
-
Dehalogenation/Proto-deboronation products: This involves the replacement of the halide on the thiochromone or the boronic acid group with a hydrogen atom, leading to the formation of the parent thiochromone or arene, respectively.[3][5] This can be caused by various factors, including the presence of hydride sources from solvents or bases.[5]
-
Palladium black: Precipitation of palladium metal can occur, reducing the efficiency of the reaction.[3]
Q2: How does the choice of ligand affect impurity formation?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired catalytic cycle steps versus side reactions.[6]
-
Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over side reactions like dehalogenation.[5] For thiochromone synthesis, XPhos has been identified as an optimal ligand in certain cases.[7][8]
-
Monodentate vs. Bidentate Ligands: While historically bidentate phosphines were favored to prevent displacement by thiolates, recent studies show that certain monophosphine ligands can lead to more effective catalysis under milder conditions.[9]
Q3: What is the role of the base and solvent in preventing impurities?
A3: The base and solvent system is critical for the reaction's success and can be a source of impurities.
-
Base: A base is necessary for the transmetalation step.[10] However, stronger bases can sometimes promote side reactions. The choice of base can significantly influence reaction rate and yield.[10]
-
Solvent: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species, which can lead to dehalogenation.[5] Using non-alcoholic solvents like dioxane, THF, or toluene may be preferable.[11] It is also crucial to use deoxygenated solvents to minimize homocoupling.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of homocoupling byproduct | Presence of dissolved oxygen in the reaction mixture.[4] | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) prior to adding the palladium catalyst.[1][2][4] |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture.[1][2] | |
| Significant dehalogenation of the thiochromone starting material | Use of alcoholic solvents which can act as hydride sources.[5] | Replace alcoholic solvents with non-protic alternatives like dioxane, THF, or toluene.[11] |
| The base or solvent system is generating hydride species.[5] | Screen different, weaker bases that are less likely to promote hydride formation. | |
| Highly active catalyst system.[5] | Screen different ligands; sometimes a less electron-rich or bulky ligand can disfavor this pathway. | |
| Low yield of the desired cross-coupled product | Inefficient catalyst system. | Optimize the ligand and palladium source. For 2-sulfinyl-thiochromones, a combination of a Lewis acid and Pd(II) with XPhos as the ligand has been shown to be effective.[7][8] |
| Catalyst deactivation (e.g., formation of palladium black).[3] | Ensure proper inert atmosphere and purity of reagents. Consider using a more robust ligand that protects the palladium center. | |
| Hydrolysis of the boronic acid coupling partner. | Use anhydrous solvents and ensure the base is added under inert conditions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling and Dehalogenation in a Suzuki-Miyaura Coupling of a Halogenated Thiochromone
This protocol is a generalized procedure based on best practices for Suzuki-Miyaura reactions to minimize common impurities.
Materials:
-
Halogenated thiochromone (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated thiochromone, arylboronic acid, and base.
-
Seal the flask and evacuate and backfill with inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Sparge the resulting mixture with the inert gas for 15-30 minutes to ensure complete removal of dissolved oxygen.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Logic for Common Impurities
Caption: A troubleshooting flowchart for addressing common impurities.
Experimental Workflow for Impurity Prevention
Caption: A standard workflow for minimizing impurities in cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Thiochroman-4-one for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Thiochroman-4-one for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: For scaling up the synthesis of this compound, two primary routes are generally considered:
-
Two-Step Synthesis via 3-(Phenylthio)propanoic Acid: This is a widely used method that involves the Michael addition of thiophenol to an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation to form the thiochromanone ring. This method is well-documented and amenable to scale-up, with reported yields of up to 81% for the one-pot variation.[1][2]
-
Palladium-Catalyzed Carbonylative Heteroannulation: This is a more modern, one-pot approach that utilizes 2-iodothiophenol, an allene, and carbon monoxide with a palladium catalyst. It is described as a highly efficient and regioselective method.[3]
Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?
A2: When scaling up, it is crucial to:
-
Work in a well-ventilated fume hood, especially when handling thiophenol (stench) and carbon monoxide (toxic gas).[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be mindful of the exothermic nature of the Friedel-Crafts acylation. On a larger scale, proper heat management is critical to avoid runaway reactions. The use of a reaction calorimeter is recommended to study the reaction's thermal profile before proceeding to a large-scale synthesis.
-
When using a high-pressure reactor for the palladium-catalyzed method, ensure you have proper training and that the equipment is rated for the intended pressure and temperature.[3]
Q3: How can I purify this compound on a multigram scale?
A3: Column chromatography on silica gel is the most commonly reported method for purifying this compound.[1][3] For larger quantities, flash chromatography is a more efficient option. A typical eluent system is a mixture of hexanes and ethyl acetate.[1][3] Recrystallization from a suitable solvent system can also be an effective purification method for larger batches, potentially reducing the need for large volumes of chromatography solvents.
Troubleshooting Guides
Problem 1: Low yield in the Michael addition of thiophenol to acrylic acid.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | The formation of disulfide byproducts from the oxidation of thiophenol can occur. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Suboptimal base catalyst | If using a base-catalyzed approach, ensure the appropriate base and stoichiometry are used. For instance, a phase-transfer catalyst might improve the reaction rate and yield. |
| Reverse Michael reaction | Under certain conditions, the adduct can revert to the starting materials. Ensure the workup procedure is not overly harsh and avoids prolonged exposure to high temperatures or strong bases. |
Problem 2: Inefficient or failed cyclization during Friedel-Crafts acylation.
| Possible Cause | Suggested Solution |
| Inadequate acid catalyst | Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used. Ensure the catalyst is fresh and used in sufficient quantity. For PPA, good mixing is crucial as it is highly viscous. |
| Deactivation of the aromatic ring | If the starting thiophenol has strongly electron-withdrawing substituents, the Friedel-Crafts acylation can be difficult. A stronger Lewis acid or higher reaction temperatures may be required. |
| Poor solubility of starting material | The 3-(phenylthio)propanoic acid may have limited solubility in the cyclizing agent. The addition of a co-solvent like dichloromethane has been reported to improve solubility and mixing. |
| Thermal decomposition | At excessively high temperatures, the starting material or product may decompose. Determine the optimal temperature for the cyclization on a small scale before proceeding to a larger batch. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of persistent impurities | Identify the impurities by techniques such as NMR or LC-MS. This will help in devising a targeted purification strategy. For example, an acidic impurity can be removed with a mild basic wash during workup. |
| Co-elution with byproducts during chromatography | If impurities co-elute with the product, try optimizing the chromatography conditions by using a different solvent system or a different stationary phase. |
| Product oiling out during crystallization | If the product fails to crystallize, try using a different solvent or a mixture of solvents. Seeding the solution with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 3-(Phenylthio)propanoic Acid
-
In a well-ventilated fume hood, dissolve thiophenol in a suitable solvent such as ethanol or pyridine.[4]
-
Add a base, for example, an aqueous solution of sodium hydroxide or potassium carbonate.
-
To this solution, add acrylic acid or a corresponding 3-halopropanoic acid derivative dropwise, while maintaining the temperature with a cooling bath if necessary.
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete as monitored by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 3-(phenylthio)propanoic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization if necessary.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) or methanesulfonic acid.
-
Heat the acid to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity.
-
Slowly add the 3-(phenylthio)propanoic acid in portions to the hot acid with vigorous stirring.
-
Continue stirring at the elevated temperature for the time determined by small-scale optimization studies, monitoring the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Quantitative Data
| Synthetic Route | Scale | Key Reagents | Reaction Time | Yield | Reference |
| One-Pot from 3-(Arylthio)propanoic Acid | 1.0 mmol | 3-(Arylthio)propanoic acid, PPA, DDQ | 2 h | 55-81% | [1] |
| Palladium-Catalyzed Carbonylative Heteroannulation | 1.0 mmol | 2-Iodothiophenol, 3-methyl-1,2-butadiene, CO, Pd(OAc)₂, dppf | 24 h | Good to Excellent | [3] |
Visualizations
References
Validation & Comparative
Thiochroman-4-one Derivatives: A Comparative Analysis of Antifungal Efficacy
For Immediate Release
In the ongoing search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, Thiochroman-4-one derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro efficacy of these derivatives against standard antifungal drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The antifungal activity of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives against key fungal pathogens, juxtaposed with the activity of standard antifungal agents.
Table 1: Antifungal Activity against Candida albicans
| Compound | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| This compound Derivative 7b[1] | 0.5-16 | Fluconazole[1] | 0.5-16 |
| This compound Derivative 8a[2] | 0.98 | Amphotericin B | 0.25 - 1.0 |
| Nicotinamide Derivative 16g[3] | 0.125-1 | Itraconazole | >1000 (resistant strain)[4] |
Table 2: Antifungal Activity against Cryptococcus neoformans
| Compound | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| This compound Derivative 7b[1] | 0.5-16 | Fluconazole[1] | - |
| This compound Derivative (unspecified)[1] | - | Amphotericin B | - |
Table 3: Antifungal Activity against Aspergillus niger
| Compound | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| This compound Derivative 8a[2] | 3.90 | Fluconazole[2] | - |
| This compound Derivative (unspecified)[1] | - | Amphotericin B | - |
Mechanism of Action: Targeting N-Myristoyltransferase
Several this compound derivatives have been identified as potent inhibitors of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[1][5] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is essential for protein localization, signal transduction, and overall cellular function in fungi.[5] By inhibiting NMT, these derivatives disrupt these vital cellular processes, leading to fungal cell death. This mechanism of action is distinct from that of many standard antifungal drugs, which primarily target the fungal cell membrane or cell wall.
Caption: Inhibition of the N-Myristoyltransferase (NMT) pathway by this compound derivatives.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of novel antifungal compounds. The following is a detailed methodology for the broth microdilution assay, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][7][8]
Objective: To determine the in vitro susceptibility of fungal isolates to this compound derivatives and standard antifungal drugs.
Materials:
-
96-well, sterile, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound derivatives and standard antifungal drug powders
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the antifungal powders and dissolve in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in RPMI-1640 medium to achieve the desired starting concentrations for the assay.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this adjusted suspension in RPMI-1640 medium to obtain the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the antifungal drug to the first well of each row designated for that drug.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a growth control well (inoculum without any drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Caption: Experimental workflow for antifungal susceptibility testing via broth microdilution.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. standardsclub.com [standardsclub.com]
- 8. webstore.ansi.org [webstore.ansi.org]
Validating the Mechanism of Action of Thiochroman-4-one-based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of emerging Thiochroman-4-one derivatives against established chemotherapeutic agents. It includes a compilation of experimental data, detailed methodologies for key validation assays, and visualizations of the underlying molecular mechanisms to support further research and development in this promising area of oncology.
Comparative Analysis of Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following tables summarize the inhibitory concentrations (IC50 and GI50) of selected this compound compounds in comparison to standard-of-care anticancer drugs. This data highlights the potential of these novel agents, with some exhibiting potency comparable or superior to existing therapies.
Table 1: Comparative in vitro Cytotoxicity (IC50/GI50 in µM) Against Various Cancer Cell Lines
| Compound/Drug | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HT29 (Colorectal Carcinoma) | HepG2 (Hepatocellular Carcinoma) |
| This compound Derivatives | ||||
| SHetA2 (NSC-721689) | - | - | - | - |
| Compound 43 (SHetA2 analog) | - | - | - | - |
| Compound 42 (Thiadiazole-fused) | - | 3.25[1] | 3.12[1] | 2.67[1] |
| 3-arylspiro-[oxirane-2,3′-thiochroman]-4′-one | <10 (GI50)[2][3] | - | - | - |
| Standard Anticancer Drugs | ||||
| Doxorubicin | 0.086 - 1.5[4][5] | - | - | - |
| Cisplatin | - | 0.65 - 2.8 | - | - |
| Paclitaxel | - | - | ~0.005[6] | - |
| Tamoxifen | - | 4.5 - 17.26[7][8] | - | - |
Note: IC50/GI50 values can vary between studies due to different experimental conditions. The data presented is a representative range from the cited literature.
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of this compound derivatives is attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways that regulate cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of action for many this compound-based agents is the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes in the cell, leading to its controlled demise. The workflow for validating apoptosis is depicted below.
Interference with Signaling Pathways
This compound derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. One such pathway is the ERK/MAPK pathway, which plays a central role in cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Recent studies have also identified certain this compound derivatives as selective estrogen receptor degraders (SERDs). This mechanism is particularly relevant in hormone-receptor-positive breast cancers, where the estrogen receptor (ER) signaling pathway is a key driver of tumor growth.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the mechanism of action of this compound-based anticancer agents.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and control drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed and treat cells with the test compounds as described for the MTT assay.
-
After the incubation period, collect both the floating and adherent cells. Use trypsin to detach adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Fixation:
-
Treat cells with the this compound derivatives and harvest as previously described.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of changes in protein expression or phosphorylation status in signaling pathways.
-
Protein Extraction:
-
Treat cells with the test compounds for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-ERK, anti-ERK, anti-ERα) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
-
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-techne.com [bio-techne.com]
- 3. researchhub.com [researchhub.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
Data Summary: Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50)
A Comparative Guide to the In Vitro Antibacterial Activity of Thiochroman-4-one Derivatives
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant in vitro activity against a range of pathogenic bacterial strains. This guide provides a comparative analysis of the antibacterial efficacy of different series of this compound derivatives, supported by experimental data from recent studies.
The antibacterial activity of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various this compound derivatives against several Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of Spiropyrrolidines Tethered with this compound (Series 4a-e)
| Compound | Bacillus subtilis ATCC 6633 | Staphylococcus epidermidis CI1232 | Staphylococcus aureus ATCC 29213 | Staphylococcus aureus ATCC 25923 | Enterococcus faecalis ATCC 29212 | Escherichia coli ATCC 25922 | Klebsiella pneumoniae ATCC 4352 | Salmonella enterica 800390 | Pseudomonas aeruginosa ATCC 9023 |
| 4a | 32 | 32 | 64 | 64 | 64 | 125 | 125 | 125 | 64 |
| 4b | 32 | 32 | 64 | 32 | 64 | 64 | 125 | 125 | 64 |
| 4c | 32 | 32 | 64 | 64 | 64 | 125 | 125 | 125 | 125 |
| 4d | 32 | 32 | 64 | 32 | 64 | 64 | 125 | 125 | 64 |
| 4e | 64 | 64 | 125 | 64 | 125 | 125 | 125 | 125 | 64 |
| Amoxicillin | 64 | - | - | - | - | - | - | - | 256 |
| Ampicillin | 78 | - | - | - | - | - | - | - | - |
MIC values are expressed in µg/mL. Data sourced from a study on spiropyrrolidines tethered with this compound scaffolds.[1][2][3][4]
Notably, compounds 4a-d exhibited higher activity against Bacillus subtilis and Staphylococcus epidermidis than the reference antibiotics, Amoxicillin and Ampicillin.[2][3][4] Several of these compounds also demonstrated significant activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.[4]
Table 2: Antibacterial Activity of this compound Derivatives with Oxime Ether and 1,3,4-Oxadiazole Thioether Moieties (Series 7a-j)
| Compound | Xanthomonas oryzae pv. oryzae (Xoo) | Xanthomonas axonopodis pv. citri (Xac) |
| 7a | 17 | 28 |
| Bismerthiazol | >50 | >50 |
| Thiodiazole copper | >50 | >50 |
EC50 values are expressed in µg/mL. Data sourced from a study on this compound derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.[5][6]
Compound 7a, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound O-methyl oxime, was identified as the most active against both Xoo and Xac, with EC50 values of 17 and 28 μg/mL, respectively.[5][6] This activity was superior to that of the commercial bactericides Bismerthiazol and Thiodiazole copper.[5][6]
Experimental Protocols
The in vitro antibacterial activity of this compound derivatives is typically determined using the broth microdilution method. The following is a generalized protocol based on published studies.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on nutrient agar plates for 24 hours at 37°C.
-
A few colonies are then transferred to a sterile saline solution (0.9%).
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).
2. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to obtain a range of concentrations.
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
A positive control (broth with bacterial inoculum) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., Amoxicillin, Ciprofloxacin) is also typically included for comparison.
-
The plates are incubated for 18-24 hours at 37°C.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of the antibacterial activity of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the this compound scaffold significantly influence antibacterial activity. For instance, the presence of a thiochromanone moiety in spiropyrrolidines appears to be crucial for enhanced inhibitory activity against a broad spectrum of bacterial and fungal strains when compared to analogues containing a chromanone moiety.[4] Furthermore, in the series of this compound derivatives bearing oxime ether and 1,3,4-oxadiazole thioether moieties, the presence of a chlorine atom at the 6-position and a methylthio group at the terminal end of the heterocyclic linker was found to generally enhance antibacterial activity.[7]
Conclusion
This compound derivatives represent a versatile scaffold for the development of new antibacterial agents. The studies highlighted in this guide demonstrate that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of standard antibiotics. Further investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships are warranted to exploit the full therapeutic potential of this promising class of compounds.
References
- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with this compound/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
Comparative Analysis of Thiochroman-4-one Derivatives as Antifungal Agents Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal infections presents a significant global health challenge, necessitating the development of novel antifungal agents with alternative mechanisms of action. Thiochroman-4-one derivatives have emerged as a promising class of compounds, exhibiting potent activity against a range of fungal pathogens, including those resistant to existing therapies. This guide provides a comparative analysis of the antifungal efficacy of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antifungal drug discovery.
Performance Comparison of this compound Derivatives
The antifungal activity of this compound derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The tables below summarize the MIC values of selected this compound derivatives against various fungal pathogens, including clinically relevant species known for drug resistance.
| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Key Findings |
| N-Myristoyltransferase (NMT) Inhibitors | Candida albicans | 0.5 - 16 | Fluconazole | - | Several derivatives exhibited significant activity, with compound 7b showing comparable potency to fluconazole.[1] |
| Cryptococcus neoformans | 0.5 - 16 | Fluconazole | - | A series of compounds demonstrated notable efficacy against this opportunistic pathogen.[1] | |
| Epidermophyton floccosum | - | - | - | Tested, but specific MIC values not detailed in the abstract.[1] | |
| Mucor racemosus | - | - | - | Tested, but specific MIC values not detailed in the abstract.[1] | |
| Microsporum gypseum | - | - | - | Tested, but specific MIC values not detailed in the abstract.[1] | |
| Aspergillus niger | - | - | - | Tested, but specific MIC values not detailed in the abstract.[1] | |
| Oxime Ether & 1,3,4-Oxadiazole Thioether Moieties | Botrytis cinerea | Inhibition rate of 79% (at unspecified concentration) | Carbendazim | - | Compound 7j showed superior in vitro activity against this plant pathogen compared to the commercial fungicide Carbendazim.[2][3] |
| Carboxamide & 1,3,4-Thiadiazole Thioether Moieties | Botrytis cinerea | Inhibition rate of 69% (at unspecified concentration) | Carbendazim | - | Compound 5m demonstrated better antifungal activity against this plant pathogen than Carbendazim.[4] |
| Semicarbazone Derivatives | Various Fungi | Active at different levels | - | - | All tested compounds displayed antifungal activities.[5] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the synthesis and evaluation of this compound derivatives, as compiled from the cited research.
Synthesis of this compound Derivatives
A common synthetic route involves a multi-step process. For instance, the synthesis of NMT inhibitors based on the this compound scaffold is achieved through an efficient, established method.[1] Similarly, novel derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties, as well as those with carboxamide and 1,3,4-thiadiazole thioether groups, have been synthesized and their structures confirmed using techniques like ¹H NMR, ¹³C NMR, and HRMS.[2][3][4]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically determined using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) values.[1] This involves preparing serial dilutions of the test compounds in a suitable broth medium, which is then inoculated with a standardized suspension of the fungal pathogen. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that prevents visible fungal growth. For certain plant pathogens, the efficacy is measured by the inhibition rate of mycelial growth.[2][3][4]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in the evaluation and the proposed mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and antifungal evaluation of this compound derivatives.
Caption: The proposed mechanism of action for certain this compound derivatives as inhibitors of fungal N-Myristoyltransferase (NMT).[1][6]
Concluding Remarks
This compound derivatives represent a versatile scaffold for the development of novel antifungal agents. The data presented herein highlights their potential to combat resistant fungal pathogens through various mechanisms, including the inhibition of essential fungal enzymes like N-Myristoyltransferase. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this chemical class in addressing the critical need for new antifungal therapies.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
Navigating the Stereochemical Maze: A Comparative Guide to Determining the Stereochemistry of Bioactive Thiochroman-4-one Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the development of bioactive molecules. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of modern analytical techniques for elucidating the stereochemistry of thiochroman-4-one derivatives, a class of heterocyclic compounds with diverse biological activities. We present a side-by-side analysis of experimental data and detailed protocols for key methodologies, enabling informed decisions for your research.
The unambiguous assignment of stereoisomers is paramount, as different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological effects. Here, we compare the utility and performance of four principal techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Stereochemical Determination Methods
The selection of an appropriate analytical technique depends on several factors, including the nature of the sample (e.g., crystalline vs. amorphous), the amount of material available, and the specific stereochemical question being addressed (relative vs. absolute configuration). The following tables summarize quantitative data from studies on this compound derivatives and related compounds to facilitate a direct comparison of these methods.
Table 1: X-ray Crystallography Data for a Chiral Thiochroman Derivative
| Parameter | 6-chloro-4-hydroxy-thiochroman |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 5.1041(3) |
| b (Å) | 7.7519(4) |
| c (Å) | 14.7974(8) |
| β (°) | 97.088(5) |
| Final R-value | 0.0429 |
| Absolute Configuration | Unambiguously Determined |
Data adapted from a representative study on a similar chromene derivative, illustrating the definitive nature of X-ray crystallography.[1]
Table 2: Vibrational Circular Dichroism (VCD) Data for 1-Thiochromanone S-oxide
| Experimental VCD (cm⁻¹) | Calculated VCD (S)-enantiomer (cm⁻¹) | Conclusion |
| Strong positive band | Strong positive band | Experimental spectrum of (+)-1 matches the calculated spectrum for the (S)-enantiomer. |
| ... (additional bands) | ... (additional bands) | Absolute Configuration: R(-)/S(+) [2][3] |
This table exemplifies the correlation between experimental and DFT-calculated VCD spectra for absolute configuration assignment.
Table 3: NMR Data (Mosher's Method) for the Stereochemical Assignment of a Thiochroman-4-ol Derivative
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (S-R) (ppm) | Conclusion |
| H-2a | 3.25 | 3.35 | -0.10 | Negative Δδ indicates H-2a is on the right side of the Mosher ester plane. |
| H-2b | 3.10 | 3.00 | +0.10 | Positive Δδ indicates H-2b is on the left side of the Mosher ester plane. |
| ... | ... | ... | ... | Inferred Absolute Configuration at C-4 |
Mosher's method allows for the determination of absolute configuration by analyzing the differences in chemical shifts (Δδ) of diastereomeric esters.
Table 4: Chiral HPLC Separation of Thioflavanone Enantiomers
| Chiral Stationary Phase | Mobile Phase | Retention Time (+)-enantiomer (min) | Retention Time (-)-enantiomer (min) | Resolution (Rs) |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 12.5 | 15.2 | 2.1 |
| Chiralpak AD | n-Hexane/Ethanol (95:5) | 18.3 | 22.1 | 2.5 |
This table illustrates the separation of enantiomers using different chiral stationary phases, providing key parameters for method selection.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful determination of stereochemistry. The following sections provide methodologies for the key techniques discussed.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute configuration, provided a single crystal of suitable quality can be obtained.[4]
Protocol:
-
Crystallization: Dissolve the purified this compound derivative in a suitable solvent (e.g., acetone, methanol, or ethyl acetate). Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter, which should be close to 0 for the correct enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD, in conjunction with quantum chemical calculations, is a powerful technique for determining the absolute configuration of chiral molecules in solution.[2][3]
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer. Typically, data is collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using molecular mechanics or semi-empirical methods.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental VCD spectrum. A good agreement in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers several methods for stereochemical determination, including the analysis of Nuclear Overhauser Effects (NOE) for relative stereochemistry and the use of chiral derivatizing agents (e.g., Mosher's method) for absolute configuration.
Protocol for Mosher's Method:
-
Esterification: React the chiral thiochroman-4-ol derivative separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both esters. Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the chiral center.
-
Configuration Assignment: Based on the established model for Mosher's esters, the signs of the Δδ values for different protons can be used to deduce the absolute configuration of the alcohol center.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating enantiomers and determining enantiomeric purity.
Protocol:
-
Column Selection: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or protein-based columns, to identify a suitable column that provides enantiomeric separation.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., the ratio of hexane and alcohol in normal phase, or the type and concentration of buffer and organic modifier in reversed-phase) to achieve baseline separation (Resolution, Rs > 1.5) and suitable retention times.
-
Method Validation: Validate the developed method for linearity, precision, accuracy, and robustness according to established guidelines.
-
Analysis: Inject the sample of the this compound derivative and determine the retention times of the enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualizing the Workflow
The selection of a suitable method for stereochemical determination often follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for stereochemical determination.
The following diagram illustrates the logical relationship between different analytical techniques and the type of stereochemical information they provide.
Caption: Techniques and the information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Thiochroman-4-one Derivatives as Leishmanicidal Agents
A Comparative Guide for Researchers
The quest for novel, effective, and safe treatments for leishmaniasis, a neglected tropical disease, has led to the exploration of diverse chemical scaffolds. Among these, thiochroman-4-one and its derivatives have emerged as a promising class of compounds with potent leishmanicidal activity. A critical parameter in the preclinical evaluation of any potential drug candidate is its selectivity index (SI), which quantifies the compound's toxicity differential between the parasite and host cells. This guide provides a comparative analysis of the selectivity index of various this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery.
Performance Comparison of this compound Derivatives
The leishmanicidal activity and cytotoxicity of this compound derivatives are significantly influenced by their structural modifications. Notably, the introduction of a vinyl sulfone moiety has been shown to dramatically enhance both the potency and selectivity of these compounds against Leishmania parasites.[1][2][3][4]
A study by Vargas et al. synthesized and evaluated 35 this compound derivatives against intracellular amastigotes of Leishmania panamensis and human monocytes (U-937) to determine their efficacy and safety profile.[1][2][3] The results highlighted a series of compounds (4h-4m) bearing a vinyl sulfone group that exhibited potent antileishmanial activity with EC₅₀ values below 10 µM.[1][2] More impressively, compounds 4j and 4l demonstrated a selectivity index greater than 100, indicating a high degree of safety towards host cells.[1][2][3] Specifically, compound 4j was identified as the most active and selective agent in this series, with an EC₅₀ of 3.23 µM and a selectivity index of 174, surpassing the reference drug Amphotericin B in terms of selectivity.[2]
In contrast, derivatives lacking the vinyl sulfone group or the double bond showed a marked decrease in leishmanicidal activity.[1][2] Further derivatization of the this compound scaffold with acyl hydrazones has also been explored, revealing a significant enhancement in antileishmanial activity compared to the parent ketones.[5] For instance, semicarbazone and thiosemicarbazone derivatives of thioflavanone (19 and 20 ) displayed potent activity with EC₅₀ values of 5.4 µM and 5.1 µM, respectively, and favorable selectivity indices.[5]
Below are tables summarizing the quantitative data for key this compound derivatives.
Table 1: Leishmanicidal Activity and Cytotoxicity of this compound Vinyl Sulfone Derivatives
| Compound | EC₅₀ (µM) against L. panamensis amastigotes | LC₅₀ (µM) against U-937 cells | Selectivity Index (SI = LC₅₀/EC₅₀) |
| 4h | < 10 | > 561 | ≥ 87 |
| 4i | < 10 | > 561 | ≥ 87 |
| 4j | 3.23 | > 561 | 174 |
| 4k | < 10 | > 561 | ≥ 87 |
| 4l | < 10 | > 561 | > 100 |
| 4m | < 10 | > 561 | ≥ 87 |
| Amphotericin B | 0.32 | 39.6 | 123.75 |
Data sourced from Vargas et al. (2017).[2]
Table 2: Leishmanicidal Activity and Cytotoxicity of this compound Hydrazone Derivatives
| Compound | EC₅₀ (µM) against L. panamensis amastigotes | Cytotoxicity (µM) against U-937 cells | Selectivity Index (SI) |
| 19 | 5.4 | 100.2 | 18.55 |
| 20 | 5.1 | 50.1 | 9.82 |
| 22 | 16.4 | >500 | 33.9 |
Data sourced from Upegui et al.[5]
Experimental Protocols
The determination of the selectivity index relies on robust and reproducible in vitro assays to measure both the anti-leishmanial activity and the cytotoxicity of the compounds. The following are detailed methodologies for these key experiments.
In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)
This assay evaluates the efficacy of the compounds against the clinically relevant intracellular amastigote stage of the Leishmania parasite.[6]
-
Cell Culture and Differentiation: Human monocytic U-937 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into macrophages, cells are treated with phorbol-12-myristate-13-acetate (PMA) at a concentration of 0.1 µg/mL.[6]
-
Infection: Differentiated U-937 cells are seeded in a 24-well plate and infected with stationary phase L. panamensis promastigotes at a parasite-to-cell ratio of 15:1.[6]
-
Compound Treatment: After infection, the cells are washed to remove non-phagocytosed parasites and treated with serial dilutions of the test compounds for 72 hours. A reference drug, such as Amphotericin B, and a solvent control (e.g., DMSO) are included.
-
Quantification of Infection: The percentage of infected macrophages and the number of amastigotes per macrophage are determined. This can be achieved by staining the cells with Giemsa and counting under a light microscope or by using fluorescently labeled parasites (e.g., GFP-transfected) and quantifying via flow cytometry or fluorescence microscopy.[6]
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the parasite burden by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Cytotoxicity Assay (Mammalian Cells)
This assay assesses the toxicity of the compounds against a mammalian cell line to determine their therapeutic window.
-
Cell Culture: Human monocyte U-937 cells (or other relevant cell lines like J774 macrophages or Vero cells) are cultured in appropriate media and conditions.[1][7]
-
Compound Treatment: Cells are seeded in a 96-well plate and exposed to serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.[8][9] These assays measure the metabolic activity of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) or lethal concentration (LC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[4][8]
Calculation of Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the anti-leishmanial activity.[8][10]
SI = CC₅₀ (or LC₅₀) / EC₅₀
A higher SI value indicates greater selectivity of the compound for the parasite over the host cell, suggesting a wider therapeutic window and potentially fewer side effects. A compound with an SI value greater than 1 is considered more selective for the parasite.[8] For a compound to be considered a promising candidate for further development, a selectivity index of greater than 10 is often desired.[11]
Visualizing the Workflow and Proposed Mechanism
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the selectivity index of leishmanicidal agents.
Caption: Proposed mechanism of action for this compound vinyl sulfone derivatives.
The generally accepted mechanism of action for vinyl sulfones involves the inhibition of cysteine proteases through a nucleophilic attack on the β-position relative to the sulfone group.[4] This inhibition is thought to disrupt critical metabolic pathways within the parasite, ultimately leading to its death. Further studies are necessary to definitively identify the specific molecular targets of these this compound derivatives in Leishmania.
References
- 1. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of cytotoxicity and leishmanicidal activity of phthalimido-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Thiochroman-4-one: A Guide to Safe and Compliant Laboratory Practices
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of Thiochroman-4-one, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
This compound is a sulfur-containing heterocyclic ketone. While specific disposal guidelines for this compound are not extensively documented, its chemical properties and available safety data necessitate its treatment as a hazardous waste. The information presented here is a synthesis of best practices for similar chemical classes and is intended to provide a robust framework for its disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The toxicological properties of this substance have not been fully investigated[2]. Therefore, it is imperative to handle it with caution.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber[3].
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn[2][3].
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. The following is a step-by-step operational plan to guide this process.
1. Waste Identification and Classification:
-
Initial Assessment: Treat all this compound waste as hazardous chemical waste.
-
Regulatory Consultation: It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as outlined in the U.S. EPA guidelines in 40 CFR Parts 261.3[2]. Consult your institution's Environmental Health and Safety (EHS) department for a definitive waste classification and to obtain the correct EPA waste code. This compound is not specifically listed under RCRA P-series or U-series hazardous wastes[2].
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all solid this compound waste in a dedicated, chemically compatible container with a secure, tight-fitting lid. A wide-mouth, robust plastic or glass container is recommended.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially with incompatible materials like strong oxidizing agents[2].
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, should also be collected in the same designated hazardous waste container.
3. Container Labeling:
Proper labeling is critical for safe handling and disposal. The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The CAS Number: "3528-17-4 "
-
The specific hazard warnings (e.g., "Harmful if Swallowed," "Irritant")
-
The date of waste accumulation
-
The name and contact information of the generating laboratory or researcher
4. Storage of Chemical Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
Ventilation: This area must be well-ventilated.
-
Secondary Containment: It is best practice to place the waste container in secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Contact EHS: Coordinate with your institution's EHS or chemical safety office to arrange for the pickup and final disposal of the waste. They will have established procedures with licensed hazardous waste disposal vendors.
-
In-Lab Treatment: Do not attempt any in-lab chemical treatment or neutralization of this compound waste without the explicit approval and a validated protocol from your EHS department. Incomplete reactions can produce unknown and potentially more hazardous byproducts.
-
Prohibited Disposal Methods: NEVER dispose of this compound down the drain or in the regular trash. This is a serious regulatory violation and can lead to environmental contamination.
Quantitative Data
Currently, there is no publicly available quantitative data, such as specific concentration limits for various disposal routes, for this compound. All quantities of this chemical should be treated as hazardous waste and disposed of through the appropriate channels as outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thiochroman-4-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Thiochroman-4-one (CAS No: 3528-17-4). Adherence to these procedures is critical to ensure personal safety and environmental compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound with incompletely characterized toxicological properties.[1] However, available data indicates it may cause irritation to the eyes, skin, and respiratory tract.[1][2] GHS classifications suggest it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from spills and contamination.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][2] |
Operational Plan for Safe Handling
This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.
2.1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the most current SDS for this compound.
-
Demarcate a Work Area: Designate a specific area for handling, clearly labeling it with the chemical name and associated hazards.
-
Ensure Accessibility of Safety Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and operational.
-
Prepare Spill Control Materials: Have a spill kit containing appropriate absorbent materials readily available.
2.2. Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
If possible, handle the solid form of this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use a dedicated, labeled weighing vessel.
-
Avoid generating dust during transfer.
-
-
Dissolution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1][2] |
| Accidental Spill | Evacuate the immediate area. Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[1][2][4] Clean the spill area with a suitable solvent and decontaminating solution. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect all unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled, and sealed hazardous waste container for organic solvent waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated solid hazardous waste container.
4.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Solution in [Solvent Name]").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste, which will likely be through high-temperature incineration.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 3528-17-4 | |
| Molecular Formula | C₉H₈OS | |
| Molecular Weight | 164.22 g/mol | |
| Appearance | Brown to orange solid | [1][4] |
| Melting Point | 28-30 °C | |
| Boiling Point | 154 °C @ 12 mmHg | |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Occupational Exposure Limits (PEL, TLV) | Not established | [1][4] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
